Product packaging for 2-(3,4-dihydroxyphenyl)ethyl (E,3S)-4-formyl-3-(2-oxoethyl)hex-4-enoate(Cat. No.:CAS No. 149183-75-5)

2-(3,4-dihydroxyphenyl)ethyl (E,3S)-4-formyl-3-(2-oxoethyl)hex-4-enoate

Cat. No.: B104066
CAS No.: 149183-75-5
M. Wt: 320.3 g/mol
InChI Key: XLPXUPOZUYGVPD-VMPILDALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleacein (3,4-DHPEA-EDA) is a potent secoiridoid phenolic compound and one of the most abundant and chemically active polyphenols found in high-quality extra virgin olive oil (EVOO) and olive leaves . This natural compound is an ester of hydroxytyrosol and is characterized by its unique amphiphilic nature, allowing it to dissolve in both water and fat, which facilitates broad interaction within biological systems . For researchers, Oleacein is of significant interest due to its powerful antioxidant and anti-inflammatory properties, which operate through mechanisms distinct from other olive polyphenols like oleocanthal . Its primary research applications are in neuroscience, metabolic studies, and cardiovascular research. In neuroscience, Oleacein has demonstrated considerable neuroprotective potential. Studies show it acts as a strong TrkB receptor agonist, promoting the expression of Brain-Derived Neurotrophic Factor (BDNF), a key protein for neuroplasticity and cell survival . This activity leads to reduced neuroinflammation by decreasing pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and exhibits antidepressant-like effects in preclinical models, positioning it as a promising candidate for researching mood disorders and neurodegenerative diseases . In metabolic research, clinical trials involving individuals with obesity and prediabetes have shown that supplementation with Oleacein-rich EVOO can improve antioxidant status, reduce lipid peroxidation, and significantly lower body mass index (BMI) and blood glucose levels . Furthermore, Oleacein is investigated for its potential anti-atherosclerotic effects. Its ability to incorporate into low-density lipoprotein (LDL) particles and protect them from oxidation is a crucial mechanism, as oxidized LDL is a primary step in the formation of arterial plaques . Our Oleacein is sourced to ensure high purity and consistency for your research requirements. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O6 B104066 2-(3,4-dihydroxyphenyl)ethyl (E,3S)-4-formyl-3-(2-oxoethyl)hex-4-enoate CAS No. 149183-75-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

149183-75-5

Molecular Formula

C17H20O6

Molecular Weight

320.3 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)ethyl (E,3S)-4-formyl-3-(2-oxoethyl)hex-4-enoate

InChI

InChI=1S/C17H20O6/c1-2-13(11-19)14(5-7-18)10-17(22)23-8-6-12-3-4-15(20)16(21)9-12/h2-4,7,9,11,14,20-21H,5-6,8,10H2,1H3/b13-2-/t14-/m0/s1

InChI Key

XLPXUPOZUYGVPD-VMPILDALSA-N

Isomeric SMILES

C/C=C(/C=O)\[C@@H](CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O

Canonical SMILES

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O

Synonyms

(3S,4E)-4-Formyl-3-(2-oxoethyl)-4-hexenoic Acid 2-(3,4-Dihydroxyphenyl)ethyl Ester;  [S-(E)]-4-Formyl-3-(2-oxoethyl)-4-hexenoic Acid 2-(3,4-Dihydroxyphenyl)ethyl Ester

Origin of Product

United States

Chemical and Physical Properties of Oleacein

The distinct chemical structure of oleacein underpins its biological activity and reactivity. A comprehensive understanding of its properties is crucial for ongoing research and potential applications.

PropertyValue
Molecular Formula C17H20O6
Molecular Weight 320.3 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)ethyl (3S,4E)-4-formyl-3-(2-oxoethyl)hex-4-enoate
CAS Number 149183-75-5
Class Secoiridoid, Phenol, Alcohol

Source: PubChem CID 18684078 nih.gov

Advanced Methodologies for Oleacein Research

Extraction and Isolation Techniques

The initial steps in obtaining oleacein involve sophisticated extraction and isolation techniques designed to maximize yield and purity from plant material.

Freeze-Drying Methodology for Oleacein Production from Plant Material

Freeze-drying has emerged as a novel and effective pre-treatment methodology for olive leaves to enhance oleacein production. This process uniquely promotes the in situ enzymatic biotransformation of oleuropein (B1677263), a precursor compound, into oleacein directly within the plant matrix mdpi.comresearchgate.netnih.gov. Studies have demonstrated that freeze-drying selectively activates key enzymes such as β-glucosidase and esterase, while simultaneously inhibiting oxidative enzymes like polyphenol oxidase and peroxidase mdpi.comresearchgate.netnih.gov. This targeted enzymatic activity leads to a significant enrichment of oleacein content in the dried plant material, thereby eliminating the need for extensive post-extraction transformations mdpi.comnih.gov.

For instance, research comparing ambient air drying, microwave drying, and freeze-drying of olive leaves showed that freeze-drying resulted in significantly enriched oleacein content mdpi.comresearchgate.netnih.gov. The process typically involves freezing olive leaves at low temperatures (e.g., -80 °C for 24 hours) followed by vacuum drying (e.g., -40 °C, 0.6 mbar for 5 to 7 days) researchgate.netgoogle.com. After freeze-drying, the pulverized olive leaf powder is then extracted, often with efficient solvents like methanol (B129727) mdpi.comresearchgate.net. This approach yields high-purity oleacein extracts, making it a cost-effective, scalable, and sustainable method for oleacein production mdpi.comnih.gov.

Table 1: Effect of Drying Methods on Extraction Yield and Oleacein Content

Drying MethodExtraction Yield (% w/w dry OLs)Oleacein Content (% w/w in extract)
Freeze-Drying (FD)33.75 mdpi.com14.81 mdpi.com
Microwave Drying (MW)34.25 mdpi.comNot specified for oleacein mdpi.com
Ambient Air Drying (AA)26.00 mdpi.comNot specified for oleacein mdpi.com

Water-Based and Eco-Friendly Extraction Protocols

The development of water-based and other eco-friendly extraction protocols for oleacein aligns with principles of green chemistry and sustainability. Water-based extraction of olive leaves, particularly at low temperatures, can facilitate the conversion of oleuropein into oleacein due to the activity of endogenous enzymes google.com. These enzymes, such as esterase and β-glucosidase, become active in aqueous environments, catalyzing the hydrolysis, deglycosylation, and decarboxylation of oleuropein to form oleacein google.com. Optimal conditions for water extraction, such as 90 °C for 70 minutes at a sample-to-solvent ratio of 1:60 g/mL, have been explored for general phenolic compound extraction from olive leaves mdpi.com.

Natural Deep Eutectic Solvents (NADES) represent a promising eco-friendly alternative to conventional organic solvents for extracting various phenolic compounds, including oleacein, from virgin olive oil (VOO) and olive leaves nih.govchemmethod.comresearchgate.netnih.govmdpi.comnih.gov. NADES, typically composed of natural primary metabolites like choline (B1196258) chloride and xylitol (B92547) or glycerol (B35011), offer advantages such as high efficiency, low toxicity, and cost-effectiveness chemmethod.comresearchgate.netnih.gov. Studies have shown that NADES can enhance the extraction of oleacein by 20-33% compared to traditional methods chemmethod.com. For instance, a NADES based on xylitol/choline chloride has been optimized for extracting VOO phenols, with optimal conditions including extraction at 40 °C for 1 hour with a 1:1 VOO:NADES ratio nih.gov. Another study found that a solvent composed of choline chloride and glycerol (1:5 molar ratio with 30% water) extracted phenolic compounds from olive leaves efficiently at 80 °C for 2 hours with constant agitation nih.gov.

Solvent-Based Extraction Optimization

Solvent-based extraction remains a widely used method for obtaining oleacein and other phenolic compounds from olive leaves. Methanol and ethanol (B145695) are frequently employed due to their efficiency in recovering polyphenolic components mdpi.comgoogle.comscielo.br. Optimization of solvent-based extraction typically involves adjusting parameters such as solvent concentration, temperature, time, and the solid-to-solvent ratio to maximize the yield of target compounds.

For freeze-dried olive leaves, extraction with methanol at 60 °C under stirring, with a plant material to solvent ratio of 1:6 (w/v), has been shown to be effective in producing high-yield oleacein extracts mdpi.comresearchgate.net. For hydroalcoholic extractions, response surface methodology (RSM) has been used to optimize conditions for maximizing oleacein and other phenolic content. Optimized conditions for methanol/water mixtures include 63.30% methanol, 36 °C, 62 minutes extraction time, and an 11.80 mL/g solvent:solid ratio scielo.br. For ethanol/water mixtures, optimal conditions were found to be 43.80% ethanol, 52 °C, 58 minutes, and a 9.40 mL/g solvent:solid ratio scielo.br.

Table 2: Optimized Solvent Extraction Conditions for Olive Leaf Extracts

Solvent SystemSolvent Concentration (%)Temperature (°C)Time (min)Solvent:Solid Ratio (mL/g)
Methanol:Water63.30 scielo.br36 scielo.br62 scielo.br11.80 scielo.br
Ethanol:Water43.80 scielo.br52 scielo.br58 scielo.br9.40 scielo.br

Purification and Enrichment Strategies

Following extraction, purification and enrichment strategies are essential to obtain oleacein at high purity for research and potential applications.

Chromatographic Separation Advancements

Chromatographic techniques are indispensable for the purification and enrichment of oleacein from complex extracts. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is widely used for both analytical quantification and preparative purification of oleacein mdpi.comnih.govresearchgate.netnih.govresearchgate.netmdpi.com.

Preparative chromatographic systems, such as preparative HPLC-DAD, are employed for the further purification of oleacein, achieving high purity levels, often exceeding 95% mdpi.com. The separation is typically performed on reversed-phase columns (e.g., C18) using mobile phases consisting of aqueous solutions (e.g., 0.1% formic acid in water) and organic solvents (e.g., acetonitrile (B52724) or methanol), with specific gradient elution programs mdpi.commdpi.com.

Recent advancements include the use of Natural Deep Eutectic Solvents (NADES) for extraction coupled with preparative HPLC for a "green" isolation and purification route of oleacein and other phenolics from extra virgin olive oil nih.govresearchgate.net. This integrated approach allows for efficient and complete extraction, followed by a single chromatographic step purification, minimizing the use of hazardous organic solvents and promoting economic and ecological sustainability nih.govresearchgate.net.

Industrial-Scale Production Methodologies

Scaling up oleacein production from laboratory to industrial levels involves integrated processes that prioritize sustainability and efficiency. The challenges of obtaining oleacein at a gram scale directly from natural sources due to its limited accessibility and high costs highlight the need for robust industrial methodologies mdpi.com.

An industrial and sustainable platform for the production of bioactive micronized powders and extracts enriched in polyphenols from olive wastes has been developed frontiersin.org. This platform integrates advanced plant material drying techniques, water extraction, and membrane purification technologies frontiersin.org. The process involves drying of plant materials (e.g., olive leaves at 35 °C for 12 hours), followed by water extraction of polyphenols and secoiridoids, and subsequent concentration through membrane technologies frontiersin.org. Membrane systems with different molecular weight cut-offs are applied to aqueous extracts, allowing for purification and concentration of the target compounds frontiersin.org. When necessary, a final concentration of single fractions can be achieved through vacuum evaporation frontiersin.org.

Beyond direct extraction, semi-synthesis approaches offer an alternative for industrial-scale production. For example, oleacein can be semi-synthesized from oleuropein, an abundant raw material from olive leaves, through efficient procedures acs.orgacs.org. One method involves a one-step semisynthesis of oleacein from isolated oleuropein under Krapcho decarbomethoxylation conditions, providing an alternative solution for procurement acs.org. Another method utilizes recyclable solid acid catalysts for the synthesis of oleacein from oleuropein, with reported yields up to 67% and the potential for gram-scale synthesis from olive leaf powder nih.gov. These semi-synthetic routes address the limitations of direct isolation for large quantities, facilitating broader research and development of oleacein.

Analytical Techniques for Oleacein Quantification and Characterization

The accurate identification and quantification of Oleacein in complex matrices, such as olive oil and biological samples, rely on sophisticated analytical techniques. These methodologies provide crucial insights into its presence, purity, and structural integrity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC), particularly coupled with Diode Array Detection (DAD), is extensively employed for the determination, purification, and quantification of Oleacein in various extracts. mdpi.comg-team.gr A high-performance liquid chromatography method combined with diode array detection (HPLC–DAD) has been developed to determine the main phenolic compounds in methanolic extracts of dried olive leaves. mdpi.com Preparative HPLC-DAD systems are utilized for the purification of Oleacein, capable of achieving high purity levels, often exceeding 95%. mdpi.com

For the analysis of secoiridoid-based components like Oleacein in olive oil, normal-phase ultra high-performance liquid chromatography (UHPLC) has been chosen for chromatographic separation to avoid the formation of by-products. nih.gov Mobile phases typically involve gradient mixtures, such as tetrahydrofuran (B95107) and hexane, with an ACE Excel 3 CN-ES column as the stationary phase. nih.gov HPLC-DAD is also used for the qualitative profiling and quantitative analysis of representative biophenols, including Oleacein, in olive oil extracts. g-team.gr

Mass Spectrometry for Profiling and Metabolite Identification

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS, UHPLC-MS/MS, LC-ESI-LTQ-Orbitrap-MS), is a critical technique for the comprehensive profiling and identification of Oleacein and its metabolites in biological samples. nih.govresearchgate.netnih.gov This advanced methodology allows for the study of the distribution of Oleacein and its metabolites in various rat tissues and plasma following acute intake. nih.govnih.gov

Metabolite identification is based on several criteria, including chromatographic elution time, chemical composition, and characteristic MS/MS fragmentation patterns. nih.gov Studies have successfully detected unmetabolized Oleacein in tissues such as the stomach, small intestine, liver, plasma, and notably, the heart. nih.govnih.gov Furthermore, MS profiling has led to the detection of numerous Oleacein metabolites, with a significant number arising from conjugation reactions. nih.govnih.gov Liver, heart, spleen, and lungs have been identified as target tissues where these metabolites are most distributed. nih.govnih.gov

In Vitro Biotransformation and Metabolism Studies of Oleacein

Understanding the biotransformation and metabolism of Oleacein is crucial for comprehending its bioavailability and physiological effects. In vitro studies provide valuable insights into these processes.

Formation of Reduced Forms (e.g., Glucuronides)

Oleacein is primarily absorbed and enters the human systemic circulation in reduced forms, predominantly as glucuronides. oleacein.net Glucuronidation is a significant Phase II metabolic reaction where the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of a glucuronyl group from UDP-glucuronic acid to various endogenous and exogenous hydrophobic molecules containing suitable acceptor groups. mdpi.comsigmaaldrich.com This conjugation typically renders the compounds more water-soluble, less toxic, and more readily excreted by the body. sigmaaldrich.com

Studies on Oleacein metabolism have reported the formation of glucuronide conjugates. mdpi.com For instance, in vitro intestinal preparations from rats have shown the transport and metabolism of Oleacein through the small intestine, with glucuronidation being observed for its hydrogenated and hydrated metabolites in plasma samples. mdpi.comnih.gov

Lysosomal Beta Glucuronidase-Mediated Release of Oleacein from Glucuronides

The release of Oleacein from its glucuronide conjugates is facilitated by the enzyme beta-glucuronidase. oleacein.net Beta-glucuronidases are members of the glycosidase family of enzymes that catalyze the hydrolysis of β-D-glucuronic acid residues from complex carbohydrates and conjugated compounds. wikipedia.org While primarily expressed in intracellular compartments, particularly lysosomes, beta-glucuronidase can also be abundant in extracellular areas, such as in tumor microenvironments or at sites of inflammation, where it can be shed by apoptotic or necrotic cells, as well as by tumor-infiltrating monocytes and neutrophils. unimi.it

Research suggests that Oleacein, once absorbed in its glucuronidated form, can be released from these glucuronides by lysosomal beta-glucuronidase, especially when secreted by inflammatory macrophages at sites of inflammatory activity. oleacein.net This deconjugation process is crucial as it can reactivate the aglycone form of the compound, potentially allowing it to exert its biological effects at specific target sites. researchgate.net

Mechanistic Investigations of Oleacein S Biological Activities Preclinical in Vitro and Animal Models

Anti-inflammatory Mechanisms

The anti-inflammatory capacity of oleacein is multifaceted, involving the modulation of critical inflammatory mediators, enzymes, cytokines, and intracellular signaling cascades.

Oleacein has demonstrated a significant ability to interfere with key pathways that generate inflammatory mediators, such as nitric oxide (NO) and metabolites of arachidonic acid (AA). In preclinical models, oleacein significantly reduces the production of NO in macrophages stimulated by lipopolysaccharide (LPS), a potent inflammatory agent mdpi.comnih.gov. This reduction in NO is a result of the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large quantities of NO during inflammation mdpi.comnih.gov.

Furthermore, oleacein modulates the arachidonic acid cascade, a central pathway in inflammation that produces prostaglandins and leukotrienes nih.govmdpi.com. Oleacein has been shown to inhibit key enzymes within this pathway, including phospholipase A2 (PLA2) and 5-lipoxygenase (5-LOX) nih.gov. Its inhibitory action extends to the cyclooxygenase (COX) enzymes, which are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs) nih.gov. By limiting the activity of these enzymes, oleacein effectively reduces the synthesis of pro-inflammatory lipid mediators nih.gov.

A core aspect of oleacein's anti-inflammatory action is its ability to suppress the expression and activity of key pro-inflammatory enzymes. Studies have consistently shown that oleacein inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that are typically upregulated during inflammatory responses nih.govmdpi.com. In LPS-stimulated murine peritoneal macrophages, oleacein was found to inhibit the expression of iNOS, COX-2, and microsomal prostaglandin E synthase-1 (mPGES-1) nih.gov.

Oleacein's inhibition of COX enzymes is notable. It demonstrates a strong capacity to inhibit both COX-1 and COX-2 isoforms nih.govmdpi.com. Research has quantified this inhibitory activity, showing a particularly potent effect on COX-2, which is often the primary target for anti-inflammatory therapies due to its central role in inflammation-driven prostaglandin production nih.gov.

Table 1: Inhibitory Effects of Oleacein on Pro-inflammatory Enzymes

EnzymeEffect ObservedModel SystemReference
iNOSInhibited expressionLPS-activated murine peritoneal macrophages nih.gov
COX-1Inhibited activity (IC50 values < 3 µM)Enzymatic Assay nih.gov
COX-2Inhibited expression and activity (IC50 = 1.27 µM)LPS-activated THP-1 macrophages; Enzymatic Assay mdpi.comnih.gov
mPGES-1Inhibited expressionLPS-activated murine peritoneal macrophages nih.gov
5-LOXInhibited activity (IC50 = 45.02 µM)Enzymatic Assay nih.gov

Cytokines are critical signaling proteins that orchestrate the inflammatory response. Oleacein has been shown to modulate this response by altering the balance between pro- and anti-inflammatory cytokines.

In various cellular models of inflammation, oleacein treatment leads to a significant reduction in the secretion and gene expression of major pro-inflammatory cytokines. In LPS-stimulated macrophages, oleacein has been shown to decrease the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) mdpi.comnih.gov. The inhibitory effect extends to a broader range of cytokines, including Interferon-gamma (IFN-γ), IL-17, and IL-18, in LPS-activated murine peritoneal macrophages nih.gov. This broad-spectrum inhibition highlights oleacein's potential to disrupt the inflammatory cascade at multiple points nih.govresearchgate.net.

In addition to suppressing pro-inflammatory mediators, oleacein also promotes the resolution of inflammation by boosting the production of anti-inflammatory cytokines. Specifically, studies have demonstrated that oleacein significantly enhances both the secretion and gene expression of Interleukin-10 (IL-10) in LPS-stimulated THP-1-derived macrophages mdpi.com. IL-10 is a key immunoregulatory cytokine that plays a crucial role in suppressing inflammatory responses researchgate.net.

Table 2: Oleacein's Regulation of Cytokine Production in Preclinical Models

Cytokine CategorySpecific CytokineEffectModel SystemReference
Pro-inflammatoryTNF-αDecreasedLPS-stimulated macrophages mdpi.comnih.gov
IL-1βDecreasedLPS-stimulated macrophages mdpi.comnih.gov
IL-6DecreasedLPS-stimulated macrophages mdpi.comnih.gov
IFN-γDecreasedLPS-stimulated murine peritoneal macrophages nih.gov
IL-17DecreasedLPS-stimulated murine peritoneal macrophages nih.gov
IL-18DecreasedLPS-stimulated murine peritoneal macrophages nih.gov
Anti-inflammatoryIL-10IncreasedLPS-stimulated THP-1 macrophages mdpi.com

The anti-inflammatory effects of oleacein are underpinned by its ability to modulate key intracellular signaling pathways that control the expression of inflammatory genes. One of the most critical pathways inhibited by oleacein is the Nuclear Factor-kappa B (NF-κB) pathway mdpi.comconsensus.app. NF-κB is a master regulator of inflammation, and its suppression by oleacein leads to a downstream reduction in the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2 mdpi.comconsensus.appresearchgate.net. Oleacein has been shown to inhibit the NF-κB pathway by interfering with upstream signaling components, such as the Toll-like receptor 4 (TLR4)/MyD88 axis mdpi.com.

Beyond NF-κB, oleacein's influence extends to other important signaling networks. Research indicates it can inhibit the Janus kinase/signal transducers and activators of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways, including ERK and p38 MAPKs nih.govconsensus.app. Concurrently, oleacein can activate the protective Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) axis, a pathway that controls the expression of antioxidant and cytoprotective enzymes nih.gov.

Modulation of Key Signaling Pathways

Nuclear Factor-κB (NF-κB) Pathway Inhibition

Oleacein has been shown to be a potent inhibitor of the Nuclear Factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory responses. In preclinical models, oleacein treatment has been observed to interfere with multiple steps in the NF-κB activation cascade.

In a study involving TNF-α-stimulated human adipocytes, oleacein was found to attenuate the activation of NF-κB. This was demonstrated by a reduction in the DNA binding activity of the p65 subunit of NF-κB mdpi.com. Specifically, pre-treatment with oleacein significantly counteracted the TNF-α-induced activation of this key inflammatory transcription factor mdpi.com. Further investigations in lipopolysaccharide (LPS)-stimulated THP-1-derived macrophages revealed that oleacein significantly reversed the LPS-induced increase in the DNA binding activity of the p65 NF-κB subunit mdpi.com. This inhibitory effect on NF-κB is believed to be a key mechanism through which oleacein suppresses the expression of pro-inflammatory cytokines mdpi.com.

Model SystemStimulusKey Findings
Human Adipocytes (SGBS cells)TNF-αReduced DNA binding activity of the p65 NF-κB subunit.
THP-1-Derived MacrophagesLPSSignificantly reversed the increased DNA binding activity of the p65 NF-κB subunit.
Murine Peritoneal MacrophagesLPSPrevented the degradation of IκB-α at a concentration of 25 μM.
JAK/STAT Pathway Regulation (e.g., JAK2, STAT3 phosphorylation)

Oleacein has been demonstrated to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for cytokine signaling and immune cell function.

In a study using LPS-stimulated murine peritoneal macrophages, oleacein treatment was found to downregulate the phosphorylation of key components of this pathway nih.gov. The activation of the JAK/STAT pathway is a critical step in the inflammatory process, mediating the cellular response to a variety of cytokines and growth factors.

Research has shown that oleacein inhibits the phosphorylation of STAT3, a key downstream effector in this pathway. In the SH-SY5Y human neuroblastoma cell line, oleacein was observed to reduce the phosphorylation of STAT3, which contributed to its anti-proliferative and pro-apoptotic effects nih.gov. This inhibition of STAT3 phosphorylation is a significant finding, as STAT3 is often constitutively activated in various disease states, including cancer.

Model SystemKey Findings
Murine Peritoneal MacrophagesDownregulated the phosphorylation of the JAK/STAT signaling pathway in response to LPS.
SH-SY5Y Human Neuroblastoma CellsReduced the phosphorylation of STAT3, contributing to anti-cancer effects.
Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., JNK, p38, ERK)

Preclinical studies have indicated that oleacein can regulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, which are involved in cellular responses to a wide range of stimuli, including stress and inflammation. The three major MAPK cascades are the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK) pathways.

In LPS-stimulated murine peritoneal macrophages, oleacein treatment was shown to inhibit the phosphorylation of p38 and ERK MAPKs. However, in the same study, oleacein did not significantly reduce the phosphorylation of JNK MAPK after LPS stimulation nih.gov. This suggests a degree of selectivity in oleacein's modulation of MAPK pathways.

The regulation of these pathways is a key aspect of oleacein's anti-inflammatory effects, as MAPKs are upstream regulators of many pro-inflammatory genes.

Model SystemKey Findings
Murine Peritoneal MacrophagesInhibited the phosphorylation of p38 and ERK in response to LPS stimulation.
Murine Peritoneal MacrophagesDid not significantly reduce the phosphorylation of JNK in response to LPS stimulation.
TLR4/MyD88/NF-κB Axis Inhibition

Oleacein has been shown to interfere with the Toll-like receptor 4 (TLR4) signaling pathway, a key component of the innate immune system that recognizes bacterial lipopolysaccharide (LPS).

In a study on THP-1-derived macrophages, oleacein was found to inhibit the TLR4/MyD88/NF-κB signaling axis. Treatment with oleacein led to a downregulation of both CD14 and TLR4 expression in these cells when they were exposed to LPS mdpi.com. The binding of LPS to TLR4 initiates a signaling cascade that involves the adaptor protein MyD88, ultimately leading to the activation of NF-κB and the production of pro-inflammatory cytokines mdpi.com. By downregulating the expression of TLR4 and its co-receptor CD14, oleacein effectively dampens the initial inflammatory signal triggered by LPS mdpi.com.

This inhibition of the TLR4/MyD88/NF-κB axis provides a crucial mechanism for the anti-inflammatory effects of oleacein, particularly in the context of bacterial-induced inflammation.

Model SystemKey Findings
THP-1-Derived MacrophagesDownregulated the expression of CD14 and TLR4 in response to LPS.
THP-1-Derived MacrophagesInhibited the activation of the downstream MyD88/NF-κB signaling pathway.
Inflammasome Canonical and Non-canonical Signaling Downregulation

Oleacein has been found to suppress both the canonical and non-canonical signaling pathways of the inflammasome, a multiprotein complex that plays a central role in innate immunity and inflammation.

In LPS-activated murine peritoneal macrophages, oleacein treatment led to the downregulation of the inflammasome signaling pathway nih.gov. Specifically, oleacein was shown to suppress both the canonical pathway, which involves the activation of caspase-1, and the non-canonical pathway, which is mediated by caspase-11 in mice. This suppression of inflammasome activation is a significant finding, as the inflammasome is responsible for the maturation and secretion of potent pro-inflammatory cytokines such as IL-1β and IL-18 nih.gov.

Model SystemKey Findings
Murine Peritoneal MacrophagesDownregulated both canonical and non-canonical inflammasome signaling pathways in response to LPS.
Murine Peritoneal MacrophagesReduced the production of IL-1β and IL-18.

Regulation of B-cell Responses

Recent preclinical evidence suggests that oleacein can modulate B-cell responses, which are a critical component of the adaptive immune system.

In a whole-genome transcriptomics analysis of adipocytes differentiated from human adipose stem cells, oleacein treatment led to the downregulation of genes enriched in the B-cell receptor signaling pathway nih.gov. This suggests that oleacein may have a direct or indirect effect on the signaling cascades that are initiated upon B-cell activation.

Furthermore, in an animal model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, treatment with oleacein resulted in a significant reduction in the serum levels of anti-MOG₃₅₋₅₅ antibodies nih.gov. This finding indicates that oleacein can suppress the production of specific antibodies in an autoimmune setting, which may be a consequence of its regulatory effects on B-cells or the T-cells that help activate them.

Model SystemKey Findings
Human Adipose Stem Cell-derived AdipocytesDownregulated genes associated with the B-cell receptor signaling pathway.
Experimental Autoimmune Encephalomyelitis (EAE) Mouse ModelSignificantly reduced serum levels of anti-MOG₃₅₋₅₅ antibodies.

Antioxidant Mechanisms

Oleacein exhibits potent antioxidant activity through various mechanisms, including direct radical scavenging and the modulation of endogenous antioxidant defense systems.

In vitro assays have demonstrated the radical scavenging capabilities of oleacein. It has been shown to effectively scavenge the ABTS radical, with an IC50 value comparable to the standard antioxidant Trolox nih.gov. This direct antioxidant action contributes to its ability to neutralize harmful reactive oxygen species (ROS).

Beyond direct scavenging, oleacein has been found to enhance the cellular antioxidant response by activating the Nrf2/HO-1 signaling pathway. In LPS-activated murine peritoneal macrophages, oleacein treatment significantly increased the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, Heme oxygenase-1 (HO-1) nih.gov. The Nrf2/HO-1 axis is a key regulator of cellular defense against oxidative stress, and its activation by oleacein leads to the upregulation of a battery of antioxidant and cytoprotective genes.

Furthermore, in a study on endothelial progenitor cells, oleacein was shown to protect against angiotensin II-induced damage by activating the Nrf2/HO-1 pathway nih.gov. This activation helps to restore the cells' ability to participate in neovascularization and angiogenesis, processes that can be impaired by oxidative stress nih.gov.

MechanismModel SystemKey Findings
Direct Radical ScavengingIn vitro (ABTS assay)Exhibited strong radical scavenging activity with an IC50 of 23.92 ± 3.96 μM.
Nrf2/HO-1 Pathway ActivationMurine Peritoneal MacrophagesSignificantly increased the expression of Nrf2 and HO-1 proteins in response to LPS.
Nrf2/HO-1 Pathway ActivationEndothelial Progenitor CellsProtected against angiotensin II-induced damage via activation of the Nrf2/HO-1 pathway.

Anticancer Mechanisms (In Vitro Studies)

Oleacein has been found to induce apoptosis, or programmed cell death, in various cancer cell lines through the activation of the caspase cascade. Caspases are a family of proteases that play a central role in the execution of apoptosis. In in vitro models of multiple myeloma, treatment with oleacein led to the cleavage of PARP1 (Poly (ADP-ribose) polymerase 1) and the activation of caspase-3 and caspase-8. Caspase-8 is an initiator caspase, often involved in the extrinsic apoptotic pathway, while caspase-3 is an executioner caspase responsible for the cleavage of key cellular proteins, leading to the characteristic morphological changes of apoptosis.

The activation of initiator caspases, such as caspase-8 and caspase-9, is a critical step in the apoptotic process. While direct activation of caspase-9 and caspase-7 by oleacein is not explicitly detailed in the available literature, the activation of caspase-8 suggests the engagement of the extrinsic pathway. The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the recruitment and activation of caspase-8. Activated caspase-8 can then directly activate executioner caspases like caspase-3 and caspase-7, or it can cleave Bid, a pro-apoptotic Bcl-2 family member, which in turn activates the intrinsic (mitochondrial) pathway, culminating in the activation of the initiator caspase-9. Caspase-9 then activates the executioner caspases. Therefore, the observed activation of caspase-3 by oleacein could be a downstream event of either the extrinsic or intrinsic apoptotic pathways, or both.

Table 2: Oleacein-Induced Caspase Activation in Cancer Cell Lines
Cancer Cell LineActivated CaspasesObserved EffectsSource
Multiple Myeloma (NCI-H929, JJN3)Caspase-3, Caspase-8Cleavage of PARP1, Induction of apoptosis

Cell Cycle Arrest

Oleacein has demonstrated the ability to halt the progression of the cell cycle in various cancer cell lines. In melanoma cells, oleacein induces cell cycle arrest at the G1/S phase transition. researchgate.netresearchgate.net This is accompanied by a significant increase in the phosphorylation of cyclin-dependent kinase 2 (Cdk2) at Tyr15, a key regulatory event in the G1/S checkpoint. researchgate.netresearchgate.net

In multiple myeloma cells, oleacein's mechanism for inducing cell cycle arrest involves the upregulation of the cell cycle inhibitors p27KIP1 and p21CIP1. researchgate.netresearchgate.net This leads to an accumulation of cells in the G0/G1 phase and an increase in the percentage of hypodiploid cells. researchgate.net Furthermore, in SH-SY5Y neuroblastoma cells, oleacein has been found to block the cell cycle in the S phase. nih.gov

Table 2: Oleacein's Effect on Cell Cycle Progression in Different Cancer Models
Cell LinePhase of ArrestKey Molecular MechanismReference
MelanomaG1/S&uarr; Phosphorylation of Cdk2 (Tyr15) researchgate.netresearchgate.net
Multiple MyelomaG0/G1&uarr; p27KIP1, &uarr; p21CIP1 researchgate.netresearchgate.net
SH-SY5Y (Neuroblastoma)SNot specified nih.gov

Inhibition of Cellular Processes (Proliferation, Migration, Invasion, Clonogenicity)

Preclinical studies have shown that oleacein can inhibit key cellular processes that are fundamental to tumor growth and metastasis. In SH-SY5Y human neuroblastoma cells, oleacein effectively reduces cell proliferation. nih.gov Beyond inhibiting growth, it also diminishes the adhesion and migration capabilities of these cells, which are critical steps in the metastatic cascade. nih.gov The anti-proliferative effects have also been observed in melanoma cells, where oleacein inhibited cell growth in a time- and concentration-dependent manner. researchgate.net While direct studies on oleacein's effect on invasion and clonogenicity are not extensively detailed in the provided research, the inhibition of proliferation and migration strongly suggests a potential to impede these related aggressive cancer phenotypes.

Modulation of Specific Molecular Signaling Pathways

The hepatocyte growth factor (HGF)/c-Met signaling pathway is instrumental in various cellular processes, including proliferation, migration, and invasion. researchgate.netnih.gov Dysregulation of this pathway is frequently implicated in cancer progression. nih.govmdpi.com While the related olive secoiridoid, oleocanthal (B1677205), has been shown to inhibit the HGF/c-Met signaling pathway, direct and detailed mechanistic studies specifically elucidating the inhibitory effects of oleacein on this pathway are not prominently featured in the available search results. researchgate.netnih.gov

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. In SH-SY5Y neuroblastoma cells, oleacein has been shown to inhibit the STAT3 pathway by reducing the phosphorylation of STAT3. nih.gov This inhibition is a key part of the molecular mechanism underlying oleacein's anti-cancer effects in this cell line. nih.gov Further research in LPS-activated murine peritoneal macrophages demonstrated that oleacein treatment significantly downregulated the phosphorylation of both JAK2, an upstream kinase, and STAT3. nih.gov The inhibition of the JAK/STAT signaling pathway is a crucial component of oleacein's observed immunomodulatory and anti-inflammatory effects. nih.gov

PI3K/Akt Pathway

Oleacein has been shown to modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade involved in cell survival, growth, and proliferation. In preclinical studies involving non-melanoma skin cancer cells, treatment with oleacein resulted in the inhibition of Akt phosphorylation nih.gov. This finding suggests that oleacein can interfere with the activation of this key survival pathway, potentially leading to decreased cancer cell viability. The inhibition of Akt phosphorylation was observed as part of the broader anti-proliferative and pro-apoptotic effects of oleacein in these cancer models nih.govresearchgate.net.

Table 1: Preclinical Research Findings on Oleacein's Effect on the PI3K/Akt Pathway
Cell Line/ModelKey FindingsReference
Non-melanoma skin cancer cellsInhibition of Akt phosphorylation nih.gov
mTOR Pathway Inhibition

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and metabolism. Oleacein has been identified as a metabolo-epigenetic inhibitor of mTOR kinase aging-us.com. In studies on human melanoma cells, oleacein treatment led to the downregulation of genes and microRNAs (miRNAs) associated with the mTOR pathway nih.gov. Specifically, oleacein has been shown to decrease the expression of mTOR itself, contributing to the inhibition of melanoma cell growth nih.gov. This inhibitory action on the mTOR pathway underscores a significant mechanism through which oleacein exerts its anti-cancer effects.

Table 2: Preclinical Research Findings on Oleacein's Inhibition of the mTOR Pathway
Cell Line/ModelKey FindingsReference
Human Melanoma Cells (501Mel)Downregulation of genes and miRNAs involved in the mTOR pathway. nih.gov
Cancer Stem Cells (CSCs)Identified as a metabolo-epigenetic inhibitor of mTOR kinase. aging-us.com
B-Raf-ERK Pathway Suppression

The B-Raf-ERK pathway, also known as the MAPK/ERK pathway, is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Preclinical research has demonstrated that oleacein can suppress this pathway in cancer cells. In non-melanoma skin cancer cells, treatment with oleacein resulted in the suppression of B-Raf expression and the inhibition of Erk phosphorylation nih.govresearchgate.net. This dual action on key components of the pathway highlights oleacein's potential to disrupt the oncogenic signaling that drives the growth of certain cancers. The suppression of the B-Raf-ERK pathway is a key mechanism contributing to the observed reduction in viability and migration of non-melanoma skin cancer cells upon oleacein treatment nih.govresearchgate.net.

Table 3: Preclinical Research Findings on Oleacein's Suppression of the B-Raf-ERK Pathway
Cell Line/ModelKey FindingsReference
Non-melanoma skin cancer cells (A431)Suppression of B-Raf expression and inhibition of Erk phosphorylation. nih.govresearchgate.netresearchgate.net

Epigenetic Modifications and Gene Expression Regulation

Histone Deacetylase (HDAC) Inhibition

Oleacein has been shown to exert epigenetic effects through the inhibition of histone deacetylases (HDACs). In in vitro models of multiple myeloma, oleacein treatment led to a dose-dependent accumulation of acetylated histones and α-tubulin researchgate.net. This was accompanied by the downregulation of several class I and II HDACs at both the mRNA and protein levels, providing clear evidence of its HDAC inhibitory activity researchgate.net. It is important to note that studies suggest oleacein does not directly suppress enzymatic HDAC activity but rather affects their expression nih.gov.

Table 4: Preclinical Research Findings on Oleacein's HDAC Inhibition
Cell Line/ModelKey FindingsReference
Multiple Myeloma (MM) cellsDose-dependent accumulation of acetylated histones and α-tubulin; downregulation of class I/II HDACs. researchgate.net
Downregulation of Sp1

The transcription factor Sp1 is a known transactivator of HDAC promoters. Mechanistic studies have revealed that the HDAC inhibitory action of oleacein is associated with the downregulation of Sp1 researchgate.net. In multiple myeloma cells, the downregulation of Sp1 by oleacein was found to be mediated through the activation of Caspase 8. This suggests that oleacein can suppress the transcriptional machinery responsible for HDAC expression by targeting Sp1 researchgate.net.

Table 5: Preclinical Research Findings on Oleacein's Downregulation of Sp1
Cell Line/ModelKey FindingsReference
Multiple Myeloma (MM) cellsDownregulation of Sp1, the major transactivator of HDACs promoter, via Caspase 8 activation. researchgate.net
Modulation of Tumor Suppressive miRNA Networks (e.g., miR-29b, miR-22)

Oleacein has been demonstrated to modulate the expression of several tumor-suppressive microRNAs (miRNAs). In multiple myeloma models, oleacein treatment was associated with the upregulation of miR-29b and miR-22 nih.gov. Furthermore, in human melanoma cells, oleacein was found to increase the levels of several other tumor-suppressive miRNAs, including miR-193a-3p, miR-193a-5p, miR-34a-5p, and miR-16-5p nih.gov. These miRNAs are known to target key oncogenes involved in proliferation and survival, such as MCL1, c-KIT, K-RAS, PIK3R3, mTOR, and BCL2 nih.gov. This modulation of miRNA networks represents a significant epigenetic mechanism by which oleacein exerts its anti-tumor activities.

Table 6: Preclinical Research Findings on Oleacein's Modulation of miRNA Networks
Cell Line/ModelModulated miRNAEffectReference
Multiple Myeloma cellsmiR-29b, miR-22Upregulation nih.gov
Human Melanoma Cells (501Mel)miR-193a-3pUpregulation nih.gov
miR-193a-5pUpregulation nih.gov
miR-34a-5pUpregulation nih.gov
miR-16-5pUpregulation nih.gov

Neuroprotective Mechanisms (In Vitro and Animal Studies)

Oleacein has demonstrated potent anti-inflammatory properties in the context of neuroinflammation, a key factor in the progression of many neurodegenerative diseases. In vitro and animal studies have shown that oleacein can modulate inflammatory pathways in immune cells of the central nervous system, such as microglia. In a murine model of encephalomyelitis, oleacein was found to have significant anti-inflammatory and antioxidant effects nih.gov. In LPS-activated murine peritoneal macrophages, oleacein has been shown to downregulate the expression of pro-inflammatory mediators, including COX-2 and mPGES-1 nih.gov. Furthermore, it was observed to reduce the expression of NLRP3 and ASC, key components of the inflammasome, leading to decreased levels of the pro-inflammatory cytokines IL-1β and IL-18 nih.gov.

The antioxidant capacity of oleacein is a critical component of its neuroprotective effects. Oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders. Oleacein has been shown to be a potent antioxidant, even more so than its precursor, oleuropein (B1677263) nih.gov. It exerts its effects by downregulating the production of reactive oxygen species (ROS) and nitrite (B80452) in LPS-stimulated macrophages nih.gov. Mechanistically, oleacein can upregulate the Nrf-2/HO-1 signaling pathway, a key regulator of the antioxidant response, thereby enhancing the expression of antioxidant enzymes nih.gov. This reduction of oxidative stress in neural tissues helps to protect neurons from damage and preserve their function.

In animal models of neuroinflammatory diseases, such as Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis, oleacein has shown significant neuroprotective effects. Treatment with oleacein in EAE models has been demonstrated to improve neuromotor disabilities and reduce damage to the central nervous system (CNS) nih.gov. It has been observed that oleacein administration leads to a notable reduction in the infiltration of inflammatory cells into CNS tissues, including the optic nerve, spinal cord, and cerebellum. This protective effect against CNS damage and leukocyte infiltration underscores the potential of oleacein in mitigating the pathological features of neuroinflammatory disorders.

While research on oleacein's direct impact on β-amyloid (Aβ) clearance is still emerging, studies on the structurally similar secoiridoid, oleocanthal, provide valuable insights into the potential mechanisms for this class of compounds. Aβ accumulation is a hallmark of Alzheimer's disease, and its clearance from the brain is crucial for preventing neurodegeneration.

In vitro and in vivo studies have demonstrated that oleocanthal can enhance the clearance of Aβ from the brain by upregulating two key transport proteins at the blood-brain barrier (BBB): P-glycoprotein (P-gp) and LDL Lipoprotein Receptor Related Protein-1 (LRP1) nih.govnih.gov. Treatment with oleocanthal has been shown to increase the expression of both P-gp and LRP1 in brain microvessels, leading to enhanced Aβ efflux from the brain nih.govnih.gov. Given that oleacein shares the same core secoiridoid structure as oleocanthal, it is plausible that it may exert similar effects on these Aβ clearance pathways, a hypothesis that warrants further investigation.

Inhibition of Tau Fibrillization and Aggregation (primarily for oleocanthal, but relevant to secoridoid class)

In the context of neurodegenerative diseases such as Alzheimer's, the aggregation of tau protein into neurofibrillary tangles is a key pathological hallmark. nih.govnih.gov Research into the secoiridoid class of compounds, found in extra virgin olive oil, has identified potent inhibitory activity against this process, primarily through studies on oleocanthal. Oleocanthal has been demonstrated to abrogate the fibrillization of tau by locking the protein into its natural, unfolded state. nih.govnih.govbohrium.com This mechanism is believed to occur through the formation of a Schiff base adduct between the two aldehyde groups of oleocanthal and the amino groups of lysine residues within the tau protein. nih.govnih.govbohrium.com

Specifically, oleocanthal interacts with the lysine residue in the PHF6 hexapeptide (VQIVYK), a sequence within tau that is essential for the formation of fibrils. nih.govnih.gov By forming this covalent bond, oleocanthal effectively inhibits the polymerization of tau. nih.govbohrium.com Studies have shown this inhibition to be significant; for instance, oleocanthal demonstrated approximately 60% inhibition of K18 fibril assembly at a concentration of just 1 μM. nih.gov This inhibitory effect extends to the full-length tau protein as well. nih.gov

The relevance of these findings to oleacein lies in its structural similarity to oleocanthal, as both are members of the secoiridoid class and possess a dialdehydic moiety. This shared chemical feature suggests a potential for oleacein to exert similar effects on tau protein aggregation, representing a promising area for further neurodegenerative disease research. nih.gov

Cardiovascular Protective Mechanisms (In Vitro Studies)

Regulation of Low-Density Lipoprotein (LDL) Oxidation

The oxidative modification of low-density lipoprotein (LDL) is a critical step in the pathogenesis of atherosclerosis. nih.govnih.gov Phenolic compounds found in virgin olive oil, including oleacein, have demonstrated significant efficacy in preventing these oxidative modifications in in vitro studies. nih.govnih.gov These compounds act as potent antioxidants, protecting LDL particles from oxidative damage initiated by free radicals. nih.gov

The protective mechanism involves neutralizing free radicals, thereby stopping the chain reaction of lipid peroxidation in LDL particles. nih.gov Research has shown that the collective phenolic compounds from olive oil are more powerful in preventing the formation of cholesterol oxides and modification of the apoprotein moiety than some of their isolated, pure components. nih.gov This suggests a synergistic effect among the various phenols. Furthermore, studies indicate that sustained consumption of polyphenol-rich olive oil is effective in protecting LDL from oxidation. mdpi.com The intake of these polyphenols has been linked to a reduction in systemic LDL oxidation in vivo. nih.gov In cell-mediated models, olive oil biophenols completely prevented LDL oxidation by counteracting variations in the intracellular redox balance, inhibiting the production of superoxide (B77818) and hydrogen peroxide, and restoring levels of glutathione-related enzymes.

Inhibition of Myeloperoxidase (MPO) Activity

Myeloperoxidase (MPO) is an inflammatory enzyme implicated in various chronic diseases, including cardiovascular conditions. While oleacein is known for its potent anti-inflammatory and antioxidant activities, specific preclinical data from in vitro studies directly investigating its inhibitory effect on MPO activity is not extensively detailed in the available research. However, oleacein has been shown to inhibit other key enzymes involved in inflammatory cascades, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), suggesting broad anti-inflammatory potential. nih.gov This capacity to modulate multiple inflammatory pathways underscores its therapeutic promise, though its direct interaction with MPO remains an area for further investigation.

Protection of Erythrocytes from Oxidative Hemolysis

Oleacein, also known as 3,4-DHPEA-EDA, has demonstrated a powerful protective role against oxidative damage in human red blood cells (RBCs). In vitro studies show that it can significantly protect erythrocytes from oxidative injury and subsequent hemolysis induced by free radical initiators like 2,2'-azo-bis(2-amidinopropane) dihydrochloride (AAPH) and hydrogen peroxide.

This protective capacity is dose-dependent. When compared with other polyphenols from olive oil, oleacein exhibits superior activity. The order of protective activity against oxidative damage at a concentration of 20 µM was found to be: 3,4-DHPEA-EDA (oleacein) > hydroxytyrosol (B1673988) > oleuropein > 3,4-DHPEA-EA. Even at concentrations as low as 3 µM, oleacein still provides important protective effects. This antioxidant action helps maintain the integrity of the erythrocyte membrane, preventing hemolysis and supporting the hypothesis that olive oil components can protect human systems against oxidative stress.

Protective Activity of Olive Oil Polyphenols Against Oxidative Hemolysis (at 20 µM)

Compound Relative Protective Activity
Oleacein (3,4-DHPEA-EDA) Highest
Hydroxytyrosol High
Oleuropein Medium
3,4-DHPEA-EA Lower

Attenuation of Carotid Plaque Destabilization

Preclinical ex vivo research using atherosclerotic plaques from hypertensive patients who underwent carotid endarterectomy has demonstrated the potential of oleacein to mitigate plaque destabilization. nih.gov In this study, sections of carotid plaques were incubated with oleacein. The findings indicated that oleacein treatment led to a significant, concentration-dependent reduction in the secretion of several key mediators of plaque instability. nih.gov

Specifically, oleacein was observed to decrease the release of high mobility group box 1 protein (HMGB1), matrix metallopeptidase 9 (MMP-9), the MMP-9/neutrophil gelatinase-associated lipocalin (NGAL) complex, and tissue factor (TF). nih.gov Conversely, the secretion of the anti-inflammatory cytokine interleukin-10 (IL-10) and the enzyme heme oxygenase-1 (HO-1) was significantly increased. nih.gov These findings suggest that oleacein may contribute to the stabilization of atherosclerotic plaques by reducing inflammatory and proteolytic activities within the plaque. nih.gov

BiomarkerEffect of Oleacein Treatment (10-20 µM)Percentage Change
HMGB1Decreased secretionUp to 90% reduction
MMP-9Decreased secretionUp to 80% reduction
MMP-9/NGAL complexDecreased secretionUp to 80% reduction
Tissue Factor (TF)Decreased secretionOver 90% reduction
IL-10Increased releaseOver 80% increase
HO-1Increased releaseOver 80% increase

Data derived from an ex vivo study on human carotid plaques. nih.gov

Effects on Foam Cell Formation in Macrophages

In vitro studies utilizing human monocyte-derived macrophages have shown that oleacein can inhibit the formation of foam cells, a critical event in the early stages of atherosclerosis. nih.govnih.gov When macrophages were incubated with oxidized low-density lipoprotein (oxLDL), significant lipid deposition and foam cell formation were observed. nih.gov However, the addition of oleacein resulted in a dose-dependent inhibition of this process. nih.govnih.gov

The mechanism underlying this effect involves the downregulation of scavenger receptors on the macrophage surface that are responsible for the uptake of modified lipoproteins. nih.govresearchgate.net Research has demonstrated that oleacein significantly reduces the expression of CD36, Scavenger Receptor A1 (SRA1), and Lectin-like oxidized low-density lipoprotein receptor 1 (LOX-1). nih.govnih.gov The most substantial decreases in expression were noted for CD36 and SRA1. nih.gov Furthermore, oleacein was found to reduce early apoptosis of macrophages stimulated by oxLDL. nih.govresearchgate.net

Scavenger ReceptorEffect of Oleacein Treatment on Expression
CD36Significantly decreased
SRA1Significantly decreased
LOX-1Decreased

Based on in vitro studies with human monocyte-derived macrophages. nih.govnih.gov

Modulation of Macrophage Phenotype via IL-10 Receptor/JAK/STAT3 Pathway for Anti-Atherosclerotic Effects

Oleacein has been shown to influence macrophage polarization, shifting them from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype. nih.gov This modulation is believed to contribute to its anti-atherosclerotic effects. The mechanism for this shift involves the activation of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway. nih.govnih.gov

In vitro studies have demonstrated that oleacein significantly increases the protein expression of components within the JAK/STAT3 pathway in human monocyte-derived macrophages. nih.govresearchgate.net The activation of this pathway, often initiated by cytokines like Interleukin-10 (IL-10), is crucial for promoting the M2 macrophage phenotype, which is involved in the resolution of inflammation and tissue repair. nih.govnih.gov By promoting this anti-inflammatory macrophage phenotype, oleacein may help to reduce the chronic inflammation that drives atherosclerotic plaque development. nih.gov

Metabolic Regulation Mechanisms (In Vitro and Animal Studies)

Modulation of Lipid Metabolism

Attenuation of Intracellular Lipid Accumulation in Adipocytes

In vitro studies using various adipocyte cell lines have consistently demonstrated that oleacein can attenuate the accumulation of intracellular lipids. nih.govnih.govsemanticscholar.org In studies involving the differentiation of 3T3-L1 preadipocytes into mature adipocytes, oleacein strongly inhibited the accumulation of lipids in a concentration-dependent manner. nih.govsemanticscholar.orgresearchgate.net This effect was observed through microscopic analysis and quantification of lipid content, which showed a significant reduction in total lipids. semanticscholar.org

Similar findings have been reported in adipocytes differentiated from human adipose-derived stem cells (hASCs), including those from diabetic individuals. nih.govnih.gov In these models, oleacein also significantly inhibited the formation of lipids. nih.govnih.gov This suggests that oleacein directly impacts the process of adipogenesis and lipid storage within fat cells.

Cell LineEffect of OleaceinKey Findings
3T3-L1 preadipocytesInhibition of lipid accumulationConcentration-dependent suppression of intracellular triglyceride accumulation during differentiation. nih.govsemanticscholar.org
Human Adipose-Derived Stem Cells (hASCs)Inhibition of lipid formationSignificant inhibition of lipid formation in adipocytes from both healthy and diabetic sources. nih.govnih.gov
Downregulation of Lipid-Metabolism-Related Genes

The inhibitory effect of oleacein on lipid accumulation is associated with the downregulation of key genes involved in lipid metabolism and adipogenesis. nih.govnih.gov Whole-genome DNA microarray analyses in adipocytes have revealed that oleacein treatment significantly downregulates genes related to lipid metabolism. nih.govnih.gov

Specifically, research in 3T3-L1 adipocytes has shown that oleacein decreases the protein levels of peroxisome proliferator-activated receptor gamma (PPARγ) and fatty acid synthase (FAS). nih.govresearchgate.net PPARγ is a master regulator of adipogenesis, while FAS is a key enzyme in the synthesis of fatty acids. nih.gov In vivo studies in mice fed a high-fat diet also showed that oleacein treatment led to changes in the expression of adipose tissue-specific regulatory elements such as PPARγ, FAS, and sterol regulatory element-binding transcription factor-1 (SREBP-1). researchgate.net Concurrently, oleacein was found to increase the protein expression of adiponectin, a hormone with beneficial effects on glucose and lipid metabolism. nih.govresearchgate.net

Gene/ProteinEffect of Oleacein TreatmentFunction
PPARγDownregulatedKey regulator of adipogenesis. nih.govresearchgate.net
FASDownregulatedEnzyme involved in fatty acid synthesis. nih.govresearchgate.net
SREBP-1DownregulatedTranscription factor that activates genes involved in lipid synthesis. researchgate.net
AdiponectinUpregulatedHormone with anti-inflammatory and insulin-sensitizing effects. nih.govresearchgate.net
Reduction of PPARγ and FAS Expression

Oleacein has been shown in preclinical studies to modulate key regulators of adipogenesis and lipogenesis, specifically by reducing the expression of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Fatty Acid Synthase (FAS). In in vitro experiments utilizing 3T3-L1 preadipocytes, treatment with oleacein during the differentiation process led to a significant decrease in the protein levels of both PPARγ and FAS researchgate.netnih.govnih.gov. This inhibitory effect on adipogenesis was further observed to be dose-dependent, with higher concentrations of oleacein resulting in a more pronounced reduction in these markers nih.gov.

These findings from cell culture models are corroborated by in vivo studies. In a mouse model where animals were fed a high-fat diet (HFD), oral administration of oleacein resulted in changes to the expression of these adipose tissue-specific regulatory elements researchgate.netnih.gov. Specifically, the expression levels of PPARγ and FAS were reduced in the adipose tissue of oleacein-treated HFD-fed mice, contributing to the compound's protective effect against diet-induced adiposity researchgate.netnih.gov. Furthermore, fully differentiated human adipocytes treated with oleacein also showed improved expression of the anti-inflammatory and metabolic effector PPARγ, particularly under inflammatory conditions mimicked by TNF-α stimulation nih.govmdpi.com.

Table 1: Effect of Oleacein on PPARγ and FAS Expression in Preclinical Models
Model SystemKey FindingsReferences
3T3-L1 AdipocytesDecreased protein levels of PPARγ and FAS during differentiation. researchgate.netnih.govnih.gov
High-Fat Diet-Fed MiceReduced expression of PPARγ and FAS in adipose tissue. researchgate.netnih.gov
Human Adipocytes (SGBS)Improved expression of PPARγ under inflammatory conditions. nih.govmdpi.com
Increase of Adiponectin Protein Expression

In conjunction with its effects on adipogenic factors, oleacein has been demonstrated to positively influence the expression of adiponectin, an adipokine with known insulin-sensitizing and anti-inflammatory properties. In in vitro studies with 3T3-L1 cells, oleacein treatment during differentiation into adipocytes resulted in an increased expression of adiponectin protein researchgate.netnih.govnih.gov.

This effect is also observed in animal models of diet-induced obesity. In mice fed a high-fat diet, treatment with oleacein led to increased expression levels of adiponectin in adipose tissue researchgate.net. This upregulation of adiponectin is a significant finding, as lower levels of this hormone are often associated with obesity and insulin resistance. The ability of oleacein to enhance adiponectin expression suggests a beneficial role for this compound in improving glucose and lipid metabolism nih.gov.

Table 2: Oleacein's Influence on Adiponectin Expression in Preclinical Studies
Model SystemKey FindingsReferences
3T3-L1 AdipocytesIncreased protein expression of Adiponectin during differentiation. researchgate.netnih.govnih.gov
High-Fat Diet-Fed MiceIncreased expression of Adiponectin in adipose tissue. researchgate.net
Reduction of Lipid Accumulation in Macrophages via SRB1 Receptor and ABC Transporters

Oleacein has been reported to reduce the accumulation of lipids within macrophages, a key process in the development of foam cells and atherosclerotic plaques, by activating the Scavenger Receptor class B type 1 (SRB1) and ATP-binding cassette (ABC) transporters nih.gov. These transporters are crucial for reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues, including macrophages, for transport back to the liver. The activation of SRB1 and ABC transporters by oleacein suggests a potential mechanism for its anti-atherosclerotic properties wum.edu.pl. However, detailed mechanistic studies in preclinical in vitro and animal models specifically elucidating the direct interaction and downstream signaling events of oleacein with SRB1 and ABC transporters in macrophages are limited in the currently available literature.

Modulation of Glucose Metabolism

Enhancement of Insulin Signaling Pathway

Preclinical evidence suggests that oleacein can enhance the insulin signaling pathway, which is often impaired in conditions of insulin resistance. In a whole-genome DNA microarray analysis of adipocytes differentiated from human adipose-derived stem cells, oleacein treatment led to an upregulation of the PI3K-AKT signaling pathway nih.gov. The PI3K/Akt pathway is a critical downstream effector of the insulin receptor and plays a central role in mediating the metabolic actions of insulin, such as glucose uptake and glycogen synthesis. The enhancement of this pathway by oleacein points to a potential mechanism for its beneficial effects on glucose metabolism and insulin sensitivity researchgate.netresearchgate.net.

Upregulation of CBL Signaling Pathway (potential for insulin resistance)

There is currently no available information from preclinical in vitro or animal models that directly investigates the effect of oleacein on the Casitas B-lineage lymphoma (CBL) signaling pathway in the context of insulin resistance. The CBL/CAP dependent signaling pathway is known to be involved in insulin-stimulated glucose uptake, and its dysregulation has been observed in states of obesity and diabetes nih.govnih.govresearchgate.net. However, direct studies linking oleacein to the modulation of this specific pathway have not been found.

Effects on Glucose Transporter (Glut-4) Expression

Oleacein has been shown to positively affect the expression of the insulin-sensitive glucose transporter 4 (Glut-4). In an in vivo study with mice fed a high-fat diet, treatment with oleacein restored the expression of Glut-4 in skeletal muscle researchgate.netnih.gov. An increase in Glut-4 at the plasma membrane of skeletal muscle cells is indicative of a direct role of oleacein in enhancing insulin signaling and glucose uptake by this key metabolic tissue nih.gov. While direct studies on oleacein are somewhat limited, research on oleuropein, a structurally related olive polyphenol, has shown that it promotes the translocation of GLUT4 to the cell membrane in skeletal muscle cells, further supporting the potential mechanism by which these compounds improve glucose homeostasis nih.gov.

Table 3: Impact of Oleacein on Glut-4 Expression in Animal Models
Model SystemKey FindingsReferences
High-Fat Diet-Fed MiceRestored the expression of insulin-sensitive muscle/fat glucose transporter Glut-4. researchgate.netnih.gov

Immunomodulatory Mechanisms (In Vitro Studies)

Regulation of Leukocyte Activation and Migration

In vitro research indicates that oleacein can modulate key processes involved in leukocyte activation and migration, which are critical steps in the inflammatory response. The compound has been shown to interfere with the expression of adhesion molecules on endothelial cells, thereby reducing the adhesion of monocytes.

In one study, oleacein was found to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), and E-selectin. nih.gov These molecules are expressed on the surface of endothelial cells and play a pivotal role in mediating the attachment of leukocytes from the bloodstream. By downregulating these adhesion molecules, oleacein consequently reduces the adhesion of monocytes to Human Umbilical Vein Endothelial Cells (HUVEC) in vitro. nih.gov This suggests a mechanism by which oleacein may limit the initial steps of inflammatory cell infiltration into tissues. Furthermore, findings from an in vivo model of experimental autoimmune encephalomyelitis (EAE) support this, showing that oleacein treatment reduced the infiltration of leukocytes into the central nervous system. nih.gov

Modulation of T-cell Activation and Receptor Signaling

Oleacein has been shown to modulate T-cell activation, a cornerstone of the adaptive immune response. In vitro studies demonstrate that oleacein can suppress the proliferation of T lymphocytes in response to specific antigens.

In an experiment using spleen cells from mice with experimental autoimmune encephalomyelitis (EAE), a model for T-cell-mediated autoimmunity, oleacein was tested for its effect on antigen-specific T-cell proliferation. nih.gov Spleen lymphocytes were stimulated in vitro with Myelin Oligodendrocyte Glycoprotein (MOG35-55), an antigen that triggers a strong T-cell response in this model. The results showed that the presence of oleacein significantly suppressed the MOG35-55-specific proliferative response in a dose-dependent manner. nih.gov This indicates that oleacein can directly interfere with the activation and subsequent clonal expansion of T-cells following antigen recognition. While the precise impact on T-cell receptor signaling pathways was not elucidated in this study, the inhibition of proliferation is a key functional outcome of altered T-cell activation.

Immune Effector Process Modulation

Oleacein demonstrates a significant capacity to modulate immune effector processes, primarily through the inhibition of pro-inflammatory mediator production. In vitro studies on murine immune cells have highlighted oleacein's potent anti-inflammatory effects upon activation by inflammatory stimuli.

In experiments using lipopolysaccharide (LPS)-activated murine peritoneal macrophages, oleacein treatment effectively modulated the inflammatory response. mdpi.comnih.gov The presence of oleacein led to a significant, dose-dependent inhibition of the secretion of a broad spectrum of pro-inflammatory cytokines. mdpi.comnih.gov These included key mediators of inflammation such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), Interferon-gamma (IFN-γ), Interleukin-17 (IL-17), and Interleukin-18 (IL-18). mdpi.comnih.gov Furthermore, oleacein also suppressed the expression of pro-inflammatory enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). mdpi.com This broad inhibition of inflammatory mediators showcases oleacein's ability to interfere with the effector functions of activated immune cells, thereby dampening the inflammatory cascade.

Regulation of Macrophage Polarization (M1 to M2 Phenotype Shift)

Oleacein has been identified as a modulator of macrophage polarization, capable of shifting macrophages from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype. nih.gov This immunomodulatory activity is crucial for the resolution of inflammation and tissue repair.

In vitro studies on human monocyte-derived macrophages have shown that oleacein can induce this phenotypic switch. nih.gov The mechanism underlying this change is linked to the activation of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway. nih.gov Treatment with oleacein at concentrations of 20 µM and 50 µM resulted in a significant increase in the phosphorylation of JAK1, JAK2, and STAT3. nih.gov

This activation of the JAK/STAT3 pathway by oleacein correlates with changes in the expression of macrophage surface markers and secreted factors. Specifically, oleacein treatment was found to increase the expression of the M2 marker CD163 and the Interleukin-10 (IL-10) receptor, further supporting the shift towards an anti-inflammatory M2 state. nih.gov

Antimicrobial Activity

Oleacein has demonstrated a broad spectrum of antimicrobial activity against various pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as some fungi. In vitro studies have established its efficacy by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against several oral pathogens.

Research has shown that oleacein exhibits inhibitory activity against obligate anaerobic bacteria implicated in periodontal diseases. For instance, it has shown effectiveness against Porphyromonas gingivalis and Fusobacterium nucleatum. mdpi.com While generally showing milder activity compared to other olive-derived compounds like maslinic acid against oral streptococci, its effects against specific anaerobic pathogens are significant. mdpi.com Oleacein was also the only tested compound to inhibit Prevotella intermedia after a 5-day culture period. mdpi.com Its activity extends to some facultative anaerobic bacteria and the yeast Candida albicans, although often at higher concentrations. mdpi.com

More recent studies have also highlighted its activity against multidrug-resistant strains. For example, oleacein has been effective against clinical isolates of Pseudomonas aeruginosa. mdpi.com

Anti-aging and Longevity Pathways

Oleacein, a prominent secoiridoid found in extra virgin olive oil, has garnered scientific interest for its potential role in modulating key pathways associated with aging and longevity. Preclinical investigations, primarily utilizing in vitro and C. elegans models, have begun to elucidate the molecular mechanisms through which oleacein may exert its effects. These studies have highlighted its influence on critical regulators of lifespan and cellular health, including the activation of sirtuin and forkhead transcription factors, and the inhibition of the mTOR pathway.

Activation of Deacetylase SIR-2.1 Protein

Emerging research indicates that oleacein is involved in the activation of the SIR-2.1 protein, the C. elegans ortholog of mammalian SIRT1. nih.gov Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in cellular stress resistance, metabolism, and aging. Activation of SIR-2.1 is a recognized pathway for extending lifespan in various organisms.

A key study investigating the effects of oleacein on C. elegans longevity demonstrated that the lifespan-extending effects of oleacein were dependent on the presence of a functional SIR-2.1 gene. nih.gov This suggests that oleacein's mechanism of action is, at least in part, mediated through the activation of this sirtuin. The deacetylase activity of SIR-2.1 can influence the function of various downstream targets, including the DAF-16 transcription factor, thereby promoting stress resistance and longevity. nih.gov

Model System Key Finding Implication
Caenorhabditis elegansThe lifespan-extending effect of oleacein is dependent on a functional SIR-2.1 gene. nih.govOleacein may promote longevity by activating the SIR-2.1 deacetylase.

Activation of Transcription Factor DAF-16

The transcription factor DAF-16, the worm ortholog of the human FOXO (Forkhead box O) family of transcription factors, is a central regulator of longevity, stress resistance, and metabolism. nih.gov Its activation is a downstream event of the insulin/IGF-1 signaling (IIS) pathway. Studies have shown that oleacein can positively influence this pathway, contributing to its anti-aging effects.

In C. elegans, treatment with oleacein has been observed to promote the activation of DAF-16. nih.gov This activation is crucial for the observed lifespan extension, as the effects of oleacein on longevity are negated in worms with a loss-of-function mutation in the daf-16 gene. nih.gov The activation of DAF-16 by oleacein appears to be independent of the DAF-2 receptor, a key upstream component of the IIS pathway. nih.gov This suggests that oleacein may act downstream of DAF-2 or through a parallel pathway to induce DAF-16 activity. Once activated, DAF-16 translocates to the nucleus and upregulates the expression of target genes involved in stress resistance, such as superoxide dismutase (e.g., sod-3) and heat shock proteins (e.g., hsp-16.2). nih.govnih.gov

A study demonstrated a significant, hormetic-like dose-dependent effect of oleacein on the mean lifespan of C. elegans, with a 20% increase observed at a concentration of 5 µg/mL. nih.gov This effect was linked to the involvement of DAF-16. nih.gov

Model System Observation Key Research Finding
Caenorhabditis elegansLifespan extensionOleacein at 5 µg/mL increased the mean lifespan by 20%. nih.gov
Caenorhabditis elegansDAF-16 dependenceThe lifespan-extending effects of oleacein were absent in daf-16 mutant strains. nih.gov
Caenorhabditis elegansDAF-2 independenceThe DAF-2 receptor was not involved in the longevity effects of oleacein. nih.gov

Inhibition of mTOR Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. Inhibition of the mTOR pathway is a well-established mechanism for extending lifespan and promoting cellular health, mimicking the effects of caloric restriction. consensus.app Preclinical studies suggest that oleacein can modulate this pathway, contributing to its potential anti-aging properties.

In vitro studies have shown that oleacein can downregulate the expression of genes and microRNAs that are involved in the mTOR pathway. researchgate.net Although some research has focused on related olive oil secoiridoids like oleuropein aglycone and oleocanthal, the findings provide a mechanistic framework that is likely relevant to oleacein. nih.govnih.gov For instance, oleuropein aglycone has been shown to induce autophagy, a cellular recycling process negatively regulated by mTOR, through the activation of AMPK and subsequent inhibition of mTOR. nih.gov This suggests a potential mechanism by which oleacein could exert its inhibitory effects on the mTOR pathway. The inhibition of mTOR signaling is a promising strategy for combating age-related diseases. consensus.app

Compound Model System Effect on mTOR Pathway Reference
OleaceinIn vitro (cell lines)Downregulation of genes and miRNAs involved in the mTOR pathway. researchgate.net
Oleuropein AglyconeIn vitro (cultured cells) and In vivo (TgCRND8 mice)Induces autophagy via activation of AMPK and inhibition of mTOR. nih.gov
OleocanthalIn vitro (MDA-MB-231 breast cancer cells)Suppresses mTOR phosphorylation. nih.gov

Structure Activity Relationship Sar Studies of Oleacein

Correlations Between Oleacein's Chemical Structure and Biological Efficacy

Oleacein's biological efficacy is intimately linked to its unique chemical structure, characterized by a dihydroxy-phenol moiety, specifically a hydroxytyrosol (B1673988) part, and a secoiridoid dialdehyde (B1249045) component mdpi.comresearchgate.net. The presence of two hydroxyl groups within the hydroxytyrosol moiety is considered crucial for its anti-cancer stem cell (CSC) effects mdpi.com. This dihydroxybenzene moiety plays a functionally relevant role in oleacein's metabolo-epigenetic modulatory activities, including the inhibition of enzymes such as Catechol-O-methyltransferase (COMT), Isocitrate Dehydrogenase 1 (IDH1), and Lysine Specific Demethylase 1 (LSD1). These effects are mediated through various interactions, including stacking interactions, coordination with metal ions, and the formation of hydrophobic and hydrogen bonds via its hydroxyl groups or aromatic ring mdpi.com.

The secoiridoid dialdehyde portion of oleacein is hypothesized to contribute to the stabilization of the molecule within the binding pockets of target proteins through hydrophobic interactions researchgate.net. Furthermore, the aldehyde groups are essential for oleacein's ability to bind to primary amines, which is critical for some of its biological effects, although the aromatic rings also exhibit potent activity in neurodegeneration nih.gov.

Oleacein demonstrates potent inhibitory activity against 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. Its IC50 for 5-LO inhibition is reported at 2 µM, making it more potent than related compounds like oleocanthal (B1677205) and oleuropein (B1677263). This inhibition is attributed to both its antioxidant properties and its capacity to chelate iron present in the enzyme's active site europa.eunih.gov.

In terms of antioxidant capacity, oleacein is a robust scavenger of superoxide (B77818) radicals (O2•−) and hydrogen peroxide (H2O2). It also effectively scavenges hypochlorous acid (HOCl) with an IC50 of 1.5 µM. Comparative studies indicate that oleacein is more potent than oleuropein in reducing formyl-methionyl-leucyl-phenylalanine (f-MLP) and phorbol (B1677699)–myristate–acetate (PMA)-induced oxidative bursts in neutrophils and in inhibiting myeloperoxidase release wikipedia.org.

The binding affinity of oleacein to LSD1 has been computationally highlighted, showing a high affinity at the FAD cavity of LSD1, with a binding energy of -39.9541 kcal/mol researchgate.net.

The following table summarizes some key biological activities and their associated potencies:

Biological ActivityIC50 / Binding EnergyReference
5-Lipoxygenase Inhibition2 µM europa.eunih.gov
HOCl Scavenging1.5 µM wikipedia.org
f-MLP-induced Oxidative Burst Reduction (Neutrophils)1.8 µM wikipedia.org
PMA-induced Oxidative Burst Reduction (Neutrophils)1.5 µM wikipedia.org
Myeloperoxidase Release Inhibition8.8 µM wikipedia.org
LSD1 Binding Energy-39.9541 kcal/mol researchgate.net

Design and Synthesis of Oleacein Analogues and Derivatives

The design and synthesis of oleacein analogues and derivatives are driven by the desire to enhance its therapeutic properties, including improved pharmacokinetic profiles and more potent biological activities nih.govnih.gov. Oleacein itself can be obtained through semi-synthetic routes, often starting from oleuropein, an abundant secoiridoid found in olive leaves europa.eubldpharm.com.

Several synthetic strategies have been developed:

One-step semisynthesis: An efficient one-step semisynthesis of oleacein from oleuropein has been achieved under Krapcho decarbomethoxylation conditions europa.eu.

Biomimetic approach: A more elaborate five-step, three-pot biomimetic procedure starts from oleuropein, utilizing the mixed anhydride (B1165640) of oleoside (B1148882) to produce various oleocanthal analogues, and by extension, approaches for oleacein analogues.

Enzymatic biotransformation: A novel methodology involves freeze-drying olive leaves to promote the in situ enzymatic biotransformation of oleuropein into oleacein. This process selectively activates β-glucosidase and esterase enzymes while inhibiting oxidative enzymes, leading to a significantly enriched oleacein content without extensive post-extraction transformations wikipedia.org.

These synthetic efforts aim to provide sufficient quantities of oleacein and its derivatives for further investigation, overcoming challenges associated with isolating pure compounds from natural sources europa.eunih.gov.

Evaluation of Modified Oleacein Compounds for Enhanced Potency or Selectivity

Evaluation of modified oleacein compounds focuses on assessing their enhanced potency, selectivity, and improved pharmacokinetic properties compared to the parent compound. Research has explored various mimetics and analogues:

Oleacein Mimetics for Anti-CSC Activity: Through 3D quantitative structure-activity relationship (3D-QSAR)-based virtual profiling and phenotypic analysis, several oleacein mimetics have been identified with anti-cancer stem cell (CSC) activity mdpi.comresearchgate.net.

3,4-dihydrophenetyl butyrate , a lipophilic ester conjugate of the hydroxytyrosol moiety, demonstrated anti-CSC activity. However, studies suggest that the dihydroxybenzene moiety alone is not sufficient to fully retain the low-micromolar biological activity of oleacein against mTOR and DNMT enzymatic activities mdpi.comresearchgate.net.

Another mimetic, (E)-N-allyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide , was also effective in reducing the proportion of aldehyde dehydrogenase (ALDH)-positive CSC-like proliferating cells mdpi.com.

Oleuropein Analogues with Enhanced Anti-inflammatory Activity: New semi-synthetic analogues of oleuropein have shown improved anticancer activity nih.govbldpharm.com. One notable example is Ole-Oxy , a semi-synthetic analog of oleuropein, designed by introducing an oxygen atom between the aromatic ring and the aliphatic chain of oleuropein. This modification was intended to enhance interaction with proteins and improve bioactivity. In vitro studies demonstrated that Ole-Oxy exhibited notable anti-inflammatory effects, particularly in phorbol 12-myristate 13-acetate-differentiated THP-1 macrophages, where it significantly reduced interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and reactive oxygen species (ROS) levels, surpassing the effects observed with oleuropein researchgate.netnih.gov.

Importance of Aldehyde Groups: Investigations into the structural requirements for biological activity have highlighted the importance of the aldehyde groups. Derivatives of oleocanthal (structurally similar to oleacein) where aldehyde groups were replaced with alcohol groups showed only mild effects on nitrite (B80452) production, suggesting that the aldehyde functionalities are crucial for their biological effects, particularly in binding primary amines nih.gov.

These evaluations underscore the potential for structural modifications to fine-tune the biological activities of oleacein and its related compounds, paving the way for the development of more effective therapeutic agents.

Preclinical Research Models for Oleacein Investigation Excluding Human Trials

In Vitro Cellular Models

Immune Cells (e.g., Murine Peritoneal Macrophages, THP-1-Derived Macrophages, Human Neutrophils, Splenocytes, Monocyte Lines)

Oleacein has demonstrated significant immunomodulatory and anti-inflammatory effects across a range of immune cell types. In models of inflammation, particularly those stimulated by lipopolysaccharide (LPS), oleacein consistently mitigates the inflammatory response.

In murine peritoneal macrophages , oleacein modulates LPS-induced oxidative stress and inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. nih.govresearchgate.net It also downregulates the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net These effects are linked to its ability to activate the Nrf-2/HO-1 antioxidant pathway while inhibiting key inflammatory signaling cascades, including JAK/STAT, MAPKs, and the inflammasome. nih.govresearchgate.net

Studies using the human monocytic THP-1-derived macrophage cell line corroborate these findings. Oleacein was shown to revert the LPS-induced increase in pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and decrease in the anti-inflammatory cytokine IL-10. oliveoiltimes.comnih.gov Furthermore, it reduced levels of COX-2 and nitric oxide (NO). oliveoiltimes.com The mechanism in these cells involves the inhibition of the CD14/TLR4/MyD88 inflammatory signaling axis and subsequent NF-κB activation. oliveoiltimes.comnih.gov

In human monocyte-derived macrophages , oleacein inhibits the formation of foam cells, a critical step in the development of atherosclerosis, and can shift macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype via the JAK/STAT3 pathway. nih.govtsukuba.ac.jp Research on other immune cells shows that oleacein can modulate epigenetic markers in LPS-activated murine splenocytes and inhibit the production of reactive oxygen species (ROS) in human neutrophils . researchgate.net

Interactive Data Table: Oleacein Effects on Immune Cells
Cell ModelKey FindingsMechanism of ActionCitations
Murine Peritoneal MacrophagesReduced LPS-induced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2).Activation of Nrf-2/HO-1 axis; Inhibition of JAK/STAT, MAPKs, and inflammasome pathways. nih.govresearchgate.net
THP-1-Derived MacrophagesInhibited LPS-induced pro-inflammatory cytokine release and COX-2/NO production.Inhibition of the TLR4/MyD88/NF-κB signaling pathway. oliveoiltimes.comnih.gov
Human Monocyte-Derived MacrophagesInhibited foam cell formation; promoted M2 anti-inflammatory phenotype.Activation of JAK/STAT3 pathway. nih.govtsukuba.ac.jp
Murine SplenocytesModulated epigenetic markers (histone methylation and deacetylation) in response to LPS.Epigenetic regulation. researchgate.net

Cancer Cell Lines (e.g., Breast Cancer, Colon Cancer, Liver Cancer, Melanoma, Non-Melanoma Skin Cancer, Neuroblastoma, Multiple Myeloma, Leukemia)

Oleacein has shown promising anti-cancer activity in a variety of cancer cell lines, where it can inhibit proliferation, induce programmed cell death (apoptosis), and affect cell cycle progression through various molecular mechanisms.

In multiple myeloma (MM) , oleacein reduces the viability of MM cell lines and primary patient samples, while having minimal effect on healthy blood cells. nih.govmdpi.com It inhibits the ability of MM cells to form colonies, halts the cell cycle, and triggers apoptosis. nih.govmdpi.com A key mechanism identified is its function as a histone deacetylase (HDAC) inhibitor, leading to the accumulation of acetylated histones and subsequent changes in gene expression. nih.govmdpi.com

For melanoma , research on the 501Mel human melanoma cell line demonstrated that oleacein inhibits cell growth, induces a G1/S phase cell cycle arrest, and promotes DNA fragmentation. researchgate.net Its anti-tumor activity is associated with the epigenetic modulation of microRNAs (miRNAs) that regulate key genes involved in apoptosis and proliferation, such as BCL2, MCL1, K-RAS, and mTOR. researchgate.net

In the context of non-melanoma skin cancer , extracts containing oleacein reduced the viability, migration, and colony-forming potential of cancer cells by inhibiting ERK and AKT phosphorylation and suppressing B-RAF expression.

Oleacein's effects have also been characterized in neuroblastoma using the SH-SY5Y human cell line. It reduces cell proliferation by arresting the cell cycle in the S phase and induces apoptosis. nih.gov This is achieved by increasing the expression of pro-apoptotic proteins like Bax and p53, while decreasing the anti-apoptotic protein Bcl-2 and inhibiting the phosphorylation of the key signaling protein STAT3. Research also points to oleacein's ability to suppress traits of breast cancer stem cells , specifically by targeting the expression of aldehyde dehydrogenase (ALDH), a marker associated with tumorigenic cells.

Interactive Data Table: Oleacein Effects on Cancer Cell Lines
Cancer TypeCell Line(s)Key FindingsMechanism of ActionCitations
Multiple MyelomaHuman MM cell linesReduced cell viability, inhibited clonogenicity, induced cell cycle arrest and apoptosis.Histone Deacetylase (HDAC) inhibition. nih.govmdpi.com
Melanoma501MelInhibited cell growth, induced G1/S phase arrest and DNA fragmentation.Epigenetic modulation of miRNAs targeting genes like BCL2, K-RAS, and mTOR. researchgate.net
Non-Melanoma Skin CancerA431 (epidermoid)Reduced cell viability, migration, and colony formation.Inhibition of ERK and AKT phosphorylation; suppression of B-RAF expression.
NeuroblastomaSH-SY5YReduced proliferation, induced S phase arrest and apoptosis.Inhibition of STAT3 phosphorylation; modulation of Bax/Bcl-2 protein levels. nih.gov
Breast CancerBreast cancer stem cellsSuppressed functional traits of cancer stem cells.Inhibition of aldehyde dehydrogenase (ALDH) expression.

Adipocytes (e.g., 3T3-L1 Cells, Human Adipose-Derived Stem Cells)

In vitro models of adipocytes (fat cells) have revealed that oleacein can play a significant role in modulating adipogenesis—the process by which pre-adipocytes differentiate into mature fat cells.

Using the well-established 3T3-L1 murine preadipocyte cell line, studies have shown that oleacein suppresses the accumulation of intracellular triglycerides during differentiation in a dose-dependent manner, without impacting cell viability. This anti-adipogenic effect is mediated by the downregulation of key transcription factors and enzymes essential for fat cell development, including peroxisome proliferator-activated receptor-gamma (PPARγ) and fatty acid synthase (FAS). Concurrently, oleacein was found to increase the levels of adiponectin, a beneficial hormone secreted by fat cells that is involved in regulating glucose levels and fatty acid breakdown.

Research on human adipose-derived stem cells (hASCs) has confirmed these findings in a human cell context. Oleacein significantly inhibited the formation of lipids in adipocytes differentiated from both healthy and diabetic donor stem cells. Whole-genome analysis in these cells revealed that oleacein treatment significantly downregulated genes related to lipid metabolism and modulated glucose metabolism pathways.

Interactive Data Table: Oleacein Effects on Adipocytes
Cell ModelKey FindingsMechanism of ActionCitations
3T3-L1 Murine PreadipocytesSuppressed triglyceride accumulation; inhibited adipocyte differentiation.Decreased protein levels of PPARγ and FAS; increased adiponectin levels.
Human Adipose-Derived Stem Cells (hASCs)Inhibited lipid formation in cells from healthy and diabetic donors.Downregulation of lipid-metabolism-related genes.

Endothelial Cells (e.g., Human Umbilical Vascular Endothelial Cells - HUVECs, Porcine Pulmonary Artery Endothelial Cells)

Oleacein has been investigated for its effects on endothelial cells, which form the inner lining of blood vessels and play a critical role in cardiovascular health and angiogenesis (the formation of new blood vessels).

In vitro studies have demonstrated that oleacein possesses anti-angiogenic properties. It has been shown to inhibit the proliferation, invasion, and tube formation of endothelial cells . Furthermore, oleacein significantly repressed cell migration and induced apoptosis in these cells.

In Human Umbilical Vein Endothelial Cells (HUVECs) , which are a standard model for studying endothelial function, oleacein has been found to reduce the adhesion of monocytes. oliveoiltimes.com This effect is achieved by inhibiting the expression of key adhesion molecules such as VCAM-1 and ICAM-1. oliveoiltimes.com Additionally, oleacein protects endothelial progenitor cells (EPCs) , which are crucial for vascular repair, from the damaging effects of angiotensin II. This protective action is mediated through the activation of the Nrf2/heme oxygenase-1 (HO-1) signaling pathway. oliveoiltimes.com

Interactive Data Table: Oleacein Effects on Endothelial Cells
Cell ModelKey FindingsMechanism of ActionCitations
Endothelial Cells (General)Inhibited proliferation, invasion, migration, tube formation; induced apoptosis.Modulation of signaling pathways related to cell survival and proliferation.
Human Umbilical Vein Endothelial Cells (HUVECs)Reduced monocyte adhesion.Inhibition of VCAM-1 and ICAM-1 expression. oliveoiltimes.com
Endothelial Progenitor Cells (EPCs)Protected against angiotensin II-induced damage; restored neovascularization ability.Activation of the Nrf2/HO-1 pathway. oliveoiltimes.com

Intestinal Cells (e.g., Caco-2 Cell Monolayers)

The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium, providing insights into the absorption, permeability, and metabolism of ingested compounds.

Studies using this model have shown that oleacein can protect the integrity of the intestinal barrier. When the Caco-2 monolayer was exposed to the inflammatory cytokine TNFα, which typically increases permeability, pretreatment with oleacein attenuated this barrier dysfunction. This suggests that oleacein can help maintain the integrity of the intestinal lining against inflammatory challenges.

Regarding its absorption, research indicates that oleacein is well-absorbed in the intestine, with a permeability comparable to that of naproxen, a highly permeable drug used as a reference standard. During its transport across intestinal cells, oleacein appears to undergo significant metabolism, indicating an important intestinal first-pass effect. A key metabolite, hydroxytyrosol (B1673988), was detected in Caco-2 cells after exposure to oleacein, confirming that the intestinal cells are actively involved in its metabolic transformation.

Interactive Data Table: Oleacein Effects on Intestinal Cells
Cell ModelKey FindingsMechanism of ActionCitations
Caco-2 Cell MonolayersAttenuated TNFα-induced intestinal barrier dysfunction.Protection of epithelial monolayer integrity.
Caco-2 Cell MonolayersDemonstrated high intestinal permeability and underwent significant metabolism.Metabolized to compounds including hydroxytyrosol during absorption.

Neuronal and Microglial Cells (e.g., SH-SY5Y Human Neuroblastoma Cells, BV-2 Microglial Cells, Brain Endothelial Cells)

The neuroprotective potential of oleacein has been explored using in vitro models of neurons and brain-resident immune cells (microglia).

The SH-SY5Y human neuroblastoma cell line is a common model for neuronal studies. As detailed in the cancer section, oleacein reduces the proliferation of these cells and induces apoptosis. From a neuroprotective standpoint, research shows that oleacein treatment leads to an increase in the expression of the Brain-Derived Neurotrophic Factor (BDNF) gene in SH-SY5Y cells. BDNF is a crucial protein for neuronal survival, growth, and plasticity.

BV-2 microglial cells , an immortalized murine cell line, are used to model neuroinflammation. In LPS-stimulated BV-2 cells, oleacein demonstrated direct anti-inflammatory effects without affecting cell viability or the cells' phagocytic (waste-clearing) capabilities. It prevented the expression of the inflammasome component NLRP3 and reduced the phosphorylation of p65-NF-κB, a key step in the inflammatory signaling cascade. This led to a reduced synthesis of pro-inflammatory mediators like TNFα and IL-1β. These findings highlight oleacein's ability to directly modulate the activation state of microglia, the primary immune cells of the central nervous system.

Interactive Data Table: Oleacein Effects on Neuronal and Microglial Cells
Cell ModelKey FindingsMechanism of ActionCitations
SH-SY5Y Human Neuroblastoma CellsIncreased expression of Brain-Derived Neurotrophic Factor (BDNF) gene. Anti-proliferative and pro-apoptotic effects.Activation of TrkB receptor signaling. Inhibition of STAT3 phosphorylation.
BV-2 Microglial CellsReduced synthesis of pro-inflammatory mediators (TNFα, IL-1β) upon LPS stimulation. Did not affect cell viability or phagocytosis.Prevention of NLRP3 expression; reduction of p65-NF-κB phosphorylation.

Caenorhabditis elegans for Longevity and Stress Resistance Studies

The nematode Caenorhabditis elegans serves as a valuable in vivo model for aging research due to its short lifespan and genetically tractable nature. Studies have demonstrated a link between stress resistance and longevity, and oleacein has been investigated in this context. mdpi.comresearchgate.net

Research has shown that oleacein can significantly extend the mean lifespan of C. elegans. mdpi.com One study observed a 20% increase in the mean lifespan at a specific concentration, indicating a dose-dependent effect that can be described as hormetic—beneficial at low doses and detrimental at higher concentrations. mdpi.comnih.gov

Oleacein's influence on longevity is closely associated with its ability to enhance resistance to environmental stressors. nih.gov In laboratory settings, worms treated with oleacein showed significantly increased survival rates when exposed to lethal heat shock and oxidative stress. mdpi.com For instance, treatment with oleacein resulted in a nearly 20% increase in survival after 5 hours of thermal stress and a 15% increase in survival after 30 minutes of exposure to hydrogen peroxide. mdpi.com

The molecular pathways implicated in these effects involve key regulators of aging and stress response. Studies suggest that the transcription factor DAF-16, an ortholog of the human FOXO family, and the deacetylase SIR-2.1, an ortholog of mammalian SIRT1, are involved in the longevity-promoting effects of oleacein. mdpi.comresearchgate.net

Table 1: Effects of Oleacein in Caenorhabditis elegans

Endpoint Observation Implicated Pathway
Mean Lifespan Increased by up to 20% mdpi.com DAF-16, SIR-2.1 mdpi.comresearchgate.net
Thermal Stress Resistance ~20% increase in survival under heat shock mdpi.com Not specified

| Oxidative Stress Resistance | ~15% increase in survival under H₂O₂ exposure mdpi.com | Not specified |

In Vivo Animal Models

Rodent Models of Inflammatory Conditions (e.g., Collagen-Induced Arthritis in Mice)

The collagen-induced arthritis (CIA) model in mice is a widely used and relevant model for studying human rheumatoid arthritis, sharing many of its immunological and pathological features. mdbioproducts.com This model is induced by immunizing mice with type II collagen, which leads to an autoimmune response characterized by joint inflammation, cartilage degradation, and bone erosion. mdbioproducts.comrsc.org

Investigations into the effects of dietary oleacein using the CIA model have revealed a significant preventive role in the development of arthritis. rsc.orgnih.gov Mice fed a diet supplemented with oleacein showed an improvement in the clinical signs and symptoms of the disease and experienced less histological damage to their joints compared to untreated arthritic mice. rsc.org

Biochemical analysis from these studies indicates that oleacein administration leads to a significant decrease in circulating levels of pro-inflammatory cytokines, including IL-6, IL-1β, TNF-α, and IL-17. nih.gov Furthermore, levels of matrix metalloproteinase (MMP)-3, an enzyme involved in cartilage degradation, were also reduced. rsc.orgnih.gov At the tissue level, the expression of MMP-9 and Cathepsin-K, another enzyme involved in bone resorption, was diminished in the joints of oleacein-fed animals. The expression of key inflammatory enzymes such as COX-2 and iNOS was also decreased. nih.gov

Table 2: Oleacein Research Findings in a Murine Collagen-Induced Arthritis (CIA) Model

Parameter Effect of Oleacein Reference
Clinical Arthritis Severity Improved signs and symptoms rsc.org
Joint Histology Reduced damage rsc.org
Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α, IL-17) Significantly decreased circulating levels nih.gov
Matrix Metalloproteinase-3 (MMP-3) Significantly decreased circulating levels rsc.orgnih.gov
MMP-9 & Cathepsin-K Decreased expression in joint tissue nih.gov

| COX-2 & iNOS | Decreased protein expression in joint tissue | nih.gov |

Metabolic Disorder Models (e.g., High-Fat Diet Mice for Adiposity, Insulin Resistance)

To study metabolic disorders like obesity and insulin resistance, researchers frequently use rodent models fed a high-fat diet (HFD). These models develop key features of human metabolic syndrome, including weight gain, increased adiposity (body fat), liver steatosis (fatty liver), and impaired insulin sensitivity. nih.govscispace.com

Studies have demonstrated that oleacein administration can protect against several metabolic alterations induced by an HFD in mice. nih.govnih.gov Animals receiving oleacein in conjunction with an HFD showed reduced abdominal fat accumulation and less weight gain compared to mice on an HFD alone. nih.govscispace.com Histological examination of liver tissue also indicated a protective effect against the development of steatosis. nih.gov

Oleacein treatment was found to improve parameters of insulin sensitivity. nih.govnih.gov In HFD-fed mice treated with oleacein, plasma glucose, cholesterol, and triglyceride levels were comparable to those of control animals fed a standard, normocaloric diet. nih.govscispace.com The molecular mechanisms appear to involve the modulation of key regulators of fat synthesis and insulin signaling in the liver, such as FAS and SREBP-1. nih.gov

Table 3: Summary of Oleacein's Effects in High-Fat Diet (HFD) Mouse Models

Feature Observation in HFD Mice Effect of Oleacein Treatment
Body Weight Increased Prevents weight gain nih.gov
Abdominal Fat Increased Protects against accumulation nih.gov
Liver Steatosis Present Protective effect observed nih.gov
Plasma Glucose Altered Levels similar to normal-diet controls nih.gov
Serum Cholesterol & Triglycerides Altered Levels similar to normal-diet controls nih.gov

| Insulin Sensitivity | Impaired | Improved nih.govnih.gov |

Neuroinflammatory Disease Models (e.g., Experimental Autoimmune Encephalomyelitis in Mice)

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for human multiple sclerosis (MS). nih.gov The model is induced in mice by immunization with myelin-specific peptides, leading to an autoimmune attack on the central nervous system (CNS) that results in inflammation, demyelination, breakdown of the blood-brain barrier (BBB), and progressive paralysis. nih.govnih.gov

Oleacein has been investigated for its neuroprotective potential in the EAE model. nih.gov Treatment with oleacein was shown to effectively delay the onset of the disease and reduce its clinical severity. nih.govoliveoiltimes.com While untreated EAE mice developed significant paralysis, the majority of oleacein-treated animals exhibited only minimal pathological signs. nih.govoliveoiltimes.com

Histological analysis of the CNS (optic nerve, spinal cord, and cerebellum) confirmed that oleacein treatment led to a notable reduction in leukocyte infiltration and demyelination. nih.govnih.gov Furthermore, oleacein helped preserve the integrity of the blood-brain barrier, reducing the extravasation of IgG antibodies into the brain tissue, a key pathological feature of EAE. nih.gov The protective effects are associated with oleacein's ability to decrease the expression of pro-inflammatory cytokines (like TNFα and IL-1β) and superoxide (B77818) anion accumulation within the CNS, while increasing the anti-inflammatory cytokine IL-10. nih.govnih.gov

Table 4: Effects of Oleacein in the Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

Pathological Feature Observation in EAE Mice Effect of Oleacein Treatment Reference
Clinical Score (Paralysis) Average score of 2.5 (partial hind limb paralysis) Average score of ~0.5 (minimal signs) nih.govoliveoiltimes.com
Disease Onset Symptoms observed at day 9 Delayed onset nih.gov
CNS Leukocyte Infiltration Significant infiltration Notably reduced nih.govnih.gov
CNS Demyelination Present Reduced nih.govnih.gov
Blood-Brain Barrier Disrupted (IgG extravasation) Reduced disruption nih.govoliveoiltimes.com

| Pro-inflammatory Cytokines | Increased expression | Decreased expression | nih.govnih.gov |

Cancer Xenograft Models (limited data, mainly for oleocanthal (B1677205), but conceptually relevant)

While preclinical in vivo data for oleacein in cancer xenograft models is limited, its anti-tumor potential has been demonstrated in in vitro models, and its activity is conceptually relevant to the findings for the structurally similar secoiridoid, oleocanthal. nih.govfrontiersin.org Cancer xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard method for evaluating the efficacy of potential anti-cancer compounds in vivo. plos.org

In vitro studies have shown that oleacein can reduce the viability of human multiple myeloma cell lines and primary patient samples, while having minimal effect on healthy blood cells. nih.gov This anti-tumor activity is linked to its ability to induce cell cycle arrest and apoptosis (programmed cell death). nih.govfrontiersin.org Furthermore, oleacein has been identified as an inhibitor of traits associated with cancer stem cells (CSCs), which are believed to drive tumor growth and recurrence. procure-oncology.comaging-us.com

For the related compound oleocanthal, studies using a nude mouse xenograft model of breast cancer have reported that oral treatment can prevent tumor recurrence. frontiersin.org Given that oleacein and oleocanthal are major secoiridoids in extra virgin olive oil and share structural similarities, the in vivo findings for oleocanthal provide a conceptual basis for the potential anti-cancer efficacy of oleacein in similar models. nih.gov

Longevity and Stress Resistance Models (e.g., Caenorhabditis elegans)

As detailed in section 6.1.7, Caenorhabditis elegans is a primary model for studying the effects of compounds on lifespan and resistance to stress. aging-us.com Research in this model has shown that oleacein can extend lifespan and bolster the organism's ability to survive environmental stressors like excessive heat and oxidative conditions. mdpi.comnih.gov The effects observed in this simple invertebrate model are valuable for identifying conserved biological pathways, such as the DAF-16 and SIR-2.1 pathways, that may be relevant to aging and healthspan in more complex organisms. mdpi.com

Table of Mentioned Compounds

Compound Name
Cathepsin-K
COX-2
DAF-16
FAS
IL-10
IL-17
IL-1β
IL-6
iNOS
MMP-3
MMP-9
Oleacein
Oleocanthal
SIR-2.1
SREBP-1

Ex Vivo Tissue and Organ Analysis from Preclinical Models

Ex vivo analysis of tissues and organs from preclinical models provides a critical platform for understanding the physiological effects of oleacein following its administration. This approach allows for detailed examination of cellular and molecular changes within specific tissues, offering insights into the compound's mechanisms of action.

Analysis of Immune Cell Infiltration in Tissues

Preclinical studies have demonstrated oleacein's capacity to modulate the infiltration of immune cells into various tissues, a key factor in inflammatory diseases. In a mouse model of experimental autoimmune encephalomyelitis (EAE), a condition characterized by inflammatory demyelination of the central nervous system (CNS), oleacein treatment was shown to protect against the infiltration of inflammatory cells. nih.gov Histological analysis using Hematoxylin and Eosin (H&E) staining of the optic nerve, spinal cord, and cerebellum revealed a significant reduction in inflammatory cell infiltrates in oleacein-treated mice compared to vehicle-treated controls. nih.gov

Similarly, in high-fat diet (HFD)-fed mice, which often exhibit chronic low-grade inflammation in adipose tissue, oleacein was found to reduce the inflammatory infiltration of lymphocytes and macrophages. researchgate.net This suggests a broader anti-inflammatory role for oleacein, extending beyond neuroinflammation to metabolic-related inflammation.

Preclinical ModelTarget TissueKey Findings on Immune Cell InfiltrationReference
Experimental Autoimmune Encephalomyelitis (EAE) MiceCentral Nervous System (Optic Nerve, Spinal Cord, Cerebellum)Protected against and reduced the infiltration of inflammatory cells into the CNS. nih.gov
High-Fat Diet (HFD)-Fed MiceAdipose TissueReduced the inflammatory infiltration of lymphocytes and macrophages. researchgate.net

Evaluation of Gene and Protein Expression in Target Tissues

Oleacein has been shown to modulate the expression of numerous genes and proteins involved in inflammatory and metabolic pathways within target tissues.

In the spinal cord tissue of EAE mice, oleacein treatment significantly reduced the expression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), the chemoattractant Monocyte Chemoattractant Protein-1 (MCP-1), and the immune modulator Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). nih.gov Furthermore, the expression of immunoregulatory interleukins IL-13 and IL-33 was also decreased. nih.gov

Ex vivo studies on murine immune cells further elucidate these effects. In lipopolysaccharide (LPS)-activated peritoneal macrophages, oleacein inhibited the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov It also downregulated the production of a wide array of pro-inflammatory cytokines including TNF-α, Interleukin-6 (IL-6), Interleukin-1β (IL-1β), Interferon-gamma (IFN-γ), IL-17, and IL-18. nih.gov These effects are linked to the activation of the Nrf-2/HO-1 antioxidant pathway and the inhibition of key inflammatory signaling pathways like JAK/STAT, ERK, and P38 MAPKs. nih.govnih.gov

In the context of metabolic inflammation, studies using adipocytes have shown that oleacein can downregulate genes related to lipid metabolism. nih.gov In TNF-α-stimulated adipocytes, oleacein counteracted the expression of genes involved in inflammation (e.g., IL-1β, COX-2), angiogenesis (e.g., VEGF, MMP-2), and leukocyte chemotaxis (e.g., MCP-1). nih.govresearchgate.net This anti-inflammatory activity was associated with the attenuation of Nuclear Factor-kappa B (NF-κB) activation. nih.govresearchgate.net

Tissue/Cell TypeModulated Genes/ProteinsEffect of OleaceinAssociated Pathway(s)Reference
Spinal Cord (EAE Mice)TNF-α, MCP-1, GM-CSF, IL-13, IL-33DownregulationInflammatory Response nih.gov
Peritoneal MacrophagesiNOS, COX-2, TNF-α, IL-6, IL-1β, IFN-γ, IL-17, IL-18, NLRP3, Caspase-1DownregulationNrf-2/HO-1, JAK/STAT, MAPKs, Inflammasome nih.govnih.govmdpi.com
Peritoneal MacrophagesNrf-2, HO-1UpregulationNrf-2/HO-1 Antioxidant Response nih.govmdpi.com
AdipocytesIL-1β, COX-2, VEGF, MMP-2, MCP-1, PPARγDownregulation (pro-inflammatory), Upregulation (PPARγ)NF-κB Signaling nih.govresearchgate.net

Tissue-Specific Distribution and Metabolite Profiling

Understanding the distribution of oleacein and its metabolites in various tissues is fundamental to correlating its presence with its biological activities. A study in rats investigated the distribution kinetics of oleacein and its metabolites at 1, 2, and 4.5 hours following oral administration. nih.govnih.gov

Unmetabolized oleacein was detected in the stomach, small intestine, liver, plasma, and, notably, the heart. nih.govnih.govmdpi.com The highest concentration in the stomach was observed at 1 hour post-ingestion. nih.gov

The study identified nine oleacein metabolites, which were more widely distributed throughout the body than the parent compound. nih.govmdpi.com The liver, heart, spleen, and lungs were the primary target tissues where metabolites were most distributed. nih.govnih.govmdpi.com Up to seven different metabolites were identified in these tissues. mdpi.com One specific metabolite, OLEA + CH3, was identified in the skin, with its concentration increasing over the 4.5-hour study period. mdpi.com Conversely, hydroxytyrosol, a potential metabolite, was not detected in any of the target tissues (heart, spleen, thyroids, lungs, brain, and skin) under the experimental conditions. nih.govnih.gov

Tissue/FluidUnmetabolized Oleacein DetectedMetabolites DetectedReference
StomachYesYes nih.govnih.gov
Small IntestineYesYes nih.govnih.gov
LiverYesYes (High Distribution) nih.govnih.govmdpi.com
PlasmaYesYes nih.govnih.gov
HeartYesYes (High Distribution) nih.govnih.govmdpi.com
SpleenNoYes (High Distribution) nih.govnih.govmdpi.com
LungsNoYes (High Distribution) nih.govnih.govmdpi.com
KidneyNoYes nih.gov
BrainNoNo nih.govnih.gov
SkinNoYes (OLEA + CH3) nih.govmdpi.com
ThyroidNoNo nih.govnih.gov

Q & A

Q. What experimental models are optimal for assessing Oleacein's anti-inflammatory activity in vitro?

Methodological Answer: Human macrophages stimulated with lipopolysaccharide (LPS) are widely used to study Oleacein's anti-inflammatory effects. Flow cytometry is recommended to quantify CD163 receptor expression and IL-10 secretion, with concentrations of 10–20 μM showing significant activity . Co-treatment with haemoglobin-haptoglobin complexes (Hp11/Hp22) can further validate receptor modulation pathways .

Q. What validated methods exist for quantifying Oleacein in biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard. Sample preparation should include solvent extraction (e.g., methanol/water mixtures) to isolate Oleacein from lipid-rich matrices like olive oil or serum. Reference standards must be used to confirm retention times and fragmentation patterns .

Q. How can researchers ensure reproducibility in Oleacein-based metabolic studies?

Methodological Answer: Standardize animal models (e.g., male C57BL/6JolaHsd mice fed high-fat diets) and dosing protocols (e.g., 20 mg/kg oral administration for 5 weeks). Monitor serum glucose, cholesterol, and triglycerides, and validate hepatic biomarkers (FAS, SREBP-1, phospho-ERK) via Western blot to confirm insulin sensitivity improvements .

Advanced Research Questions

Q. How to address discrepancies in Oleacein’s metabolic effects across murine models?

Methodological Answer: Conflicting results (e.g., reduction in liver steatosis but unchanged plasma glucose in obese mice) may stem from variations in diet composition, dosing duration, or genetic background. Use controlled isocaloric pair-feeding and longitudinal studies to isolate Oleacein-specific effects. Statistical tools like mixed-effects models can account for inter-individual variability .

Q. What experimental designs resolve contradictions in Oleacein’s pro-apoptotic vs. anti-proliferative mechanisms?

Methodological Answer: Combine cell cycle analysis (via propidium iodide staining) with apoptotic markers (Bax/Bcl-2 ratio, caspase-3 activation) in SH-SY5Y neuroblastoma cells. Dose-response curves (1–50 μM) and time-lapsed imaging can distinguish between cytostatic and cytotoxic effects .

Q. How to validate Oleacein’s epigenetic targets identified via computational screening?

Methodological Answer: Use AlphaScreen assays to measure histone demethylase (KDM6A/UTX) inhibition. Calculate IC50 values using GraphPad Prism, with activity defined as %activity=FFbFtFb\% \text{activity} = \frac{F - F_b}{F_t - F_b}, where FF = intensity in the presence of Oleacein. Follow up with chromatin immunoprecipitation (ChIP) to confirm reduced H3K27me3 levels at target loci .

Q. What statistical approaches are robust for analyzing Oleacein’s synergistic effects with other polyphenols?

Methodological Answer: Fractional inhibitory concentration (FIC) indices or Chou-Talalay combination indexes should be calculated. Use isobolograms to distinguish additive vs. synergistic interactions. Include negative controls (e.g., oleuropein alone) and validate findings in co-culture models mimicking physiological conditions .

Methodological Considerations

Q. How to optimize in silico studies for Oleacein target discovery?

Methodological Answer: Perform molecular docking against metabolic and epigenetic targets (e.g., SREBP-1, KDM6A) using AutoDock Vina. Validate hits with surface plasmon resonance (SPR) to measure binding kinetics. Prioritize targets with Gene Ontology (GO) enrichment in metabolic processes or cytoplasmic vesicle functions .

Q. What criteria ensure ethical rigor in human trials exploring Oleacein’s nutraceutical potential?

Methodological Answer: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For insulin sensitivity studies, stratify participants by baseline HbA1c levels and use double-blinded crossover designs. Include placebo-controlled arms and monitor hepatic enzymes to assess safety .

Q. How to design longitudinal studies for Oleacein’s neuroprotective effects?

Methodological Answer: Use SH-SY5Y cells differentiated with retinoic acid to model neuronal function. Measure mitochondrial membrane potential (via JC-1 staining) and reactive oxygen species (ROS) post-Oleacein treatment. For in vivo validation, employ Morris water maze tests in HFD-fed mice to assess cognitive improvements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.